2-(4-Ethoxybenzoyl)pyridine
Description
BenchChem offers high-quality 2-(4-Ethoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMMUCLUTXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186593 | |
| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32941-23-4 | |
| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Analysis Guide: Spectroscopic Profiling of 2-(4-Ethoxybenzoyl)pyridine
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2-(4-Ethoxybenzoyl)pyridine. It moves beyond simple data listing to provide the mechanistic rationale required for high-stakes research and development.
Executive Summary & Structural Logic
In drug development and advanced organic synthesis, 2-(4-Ethoxybenzoyl)pyridine serves as a critical "push-pull" diaryl ketone scaffold. Its structure combines an electron-deficient pyridine ring (acceptor) with an electron-rich 4-ethoxyphenyl moiety (donor), linked by a carbonyl bridge.
This electronic asymmetry dictates its spectroscopic signature. The analysis below is not merely a checklist but a validation of this electronic environment. The ethoxy group (
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, ensuring no structural isomerism (e.g., 3- or 4-pyridine isomers) compromises the sample integrity.
Figure 1: Sequential analytical workflow designed to filter out structural isomers and impurities before final validation.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the conjugated ketone and the ether linkage while ruling out alcohol precursors (no broad -OH stretch).
Mechanistic Insight
The carbonyl stretching frequency (
-
Conjugation: The carbonyl is conjugated with both the pyridine and benzene rings, lowering the bond order.
-
Mesomeric Effect: The
-ethoxy group donates electron density into the benzene ring, which can cross-conjugate with the carbonyl, further reducing the double-bond character.
Expected Spectral Data
| Functional Group | Mode | Frequency (cm⁻¹) | Structural Significance |
| C=O (Ketone) | Stretch | 1655 – 1665 | Lowered from 1715 due to conjugation with pyridine and |
| C-O (Ether) | Stretch | 1240 – 1260 | Strong asymmetric stretch characteristic of aromatic ethers (Ar-O-C). |
| C=N (Pyridine) | Stretch | 1580 – 1590 | Characteristic "breathing" mode of the pyridine ring. |
| C=C (Aromatic) | Stretch | 1510, 1600 | Skeletal vibrations of the benzene/pyridine rings. |
| C-H (Aliphatic) | Stretch | 2900 – 2980 | C-H stretches from the ethyl group ( |
Protocol Note: Samples should be prepared as a KBr pellet or analyzed via ATR (Attenuated Total Reflectance) on a neat solid. Avoid chlorinated solvents for IR prep as they can mask lower frequency regions.
Mass Spectrometry (MS)
Objective: Determine molecular weight and validate the structure via fragmentation logic.
Ionization & Fragmentation Logic
Using Electron Ionization (EI) at 70 eV, the molecule (
Primary Pathways:
-
-Cleavage A: Bond break between Carbonyl and Pyridine.
-
Generates 4-ethoxybenzoyl cation (
149).
-
-
-Cleavage B: Bond break between Carbonyl and Benzene.
-
Generates 2-pyridylcarbonyl cation (
106).
-
-
Ether Fragmentation: Loss of the ethyl group (
) or ethylene ( ) via rearrangement is common in ethoxy aromatics.
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways under Electron Ionization (EI). The stability of the acylium ions drives the formation of m/z 149 and 106.
Data Table: Key Ions
| m/z | Ion Identity | Origin/Mechanism |
| 227 | Molecular Ion (Parent). | |
| 199 | Loss of ethylene from ethoxy group (McLafferty-like rearrangement). | |
| 149 | ||
| 121 | Loss of CO from the m/z 149 fragment. | |
| 106 | ||
| 78 | Pyridinyl cation (characteristic of pyridine derivatives). |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive structural proof. NMR resolves the specific substitution pattern on the benzene ring (para) and the position of the pyridine linkage (ortho/2-position).
¹H NMR (Proton NMR)
Solvent: CDCl₃ (Chloroform-d) is standard. Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.
The spectrum is divided into three distinct regions:
-
Pyridine Region (Deshielded): The proton adjacent to the nitrogen (
) is significantly deshielded. -
Benzene Region (AA'BB' System): The 4-ethoxy substitution creates a symmetric AA'BB' pattern.
-
Aliphatic Region: The ethoxy group gives a classic triplet-quartet pattern.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.70 – 8.75 | Doublet (d) | 1H | Py-H6 | Protons |
| 8.00 – 8.10 | Doublet (d) | 2H | Ar-H2, H6 | Ortho to carbonyl (Benzene ring). Part of AA'BB'.[1][2][3] |
| 7.90 – 8.00 | Doublet (d) | 1H | Py-H3 | Ortho to carbonyl (Pyridine ring). |
| 7.80 – 7.88 | Triplet (td) | 1H | Py-H4 | Para to Nitrogen. |
| 7.40 – 7.50 | Multiplet | 1H | Py-H5 | Meta to Nitrogen. |
| 6.90 – 7.00 | Doublet (d) | 2H | Ar-H3, H5 | Ortho to Ethoxy (shielded by electron donation). |
| 4.10 – 4.15 | Quartet (q) | 2H | -OCH ₂- | Methylene protons deshielded by Oxygen. |
| 1.40 – 1.48 | Triplet (t) | 3H | -CH₂-CH ₃ | Methyl protons. |
¹³C NMR (Carbon NMR)
Key Diagnostic: The carbonyl carbon (
-
Carbonyl (C=O): ~192 - 194 ppm. (Ketones are typically >190 ppm; esters are <175 ppm).
-
Aromatic C-O (Ether): ~163 ppm (The carbon attached to the ethoxy group).
-
Pyridine C-N: ~149 ppm (C6) and ~155 ppm (C2, ipso to carbonyl).
-
Ethoxy Aliphatics: ~64 ppm (CH₂) and ~14 ppm (CH₃).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine, 2-ethoxy- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-Benzoylpyridine (Parent Scaffold Data).[4] National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' and pyridine coupling constants).
Sources
An In-depth Technical Guide on the Potential Biological Activity of 2-(4-Ethoxybenzoyl)pyridine
Foreword: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide delves into the promising, yet underexplored, therapeutic potential of a specific derivative: 2-(4-Ethoxybenzoyl)pyridine. By examining the structure-activity relationships of analogous compounds, we will construct a scientifically-grounded hypothesis for its biological activity, focusing on its potential as an anticancer and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and practical experimental designs to investigate this compelling molecule.
Molecular Profile and Rationale for Investigation
1.1. Chemical Structure and Properties
2-(4-Ethoxybenzoyl)pyridine is an aromatic ketone featuring a pyridine ring linked to a 4-ethoxy-substituted benzoyl group.
-
IUPAC Name: (4-ethoxyphenyl)(pyridin-2-yl)methanone
-
Molecular Formula: C₁₄H₁₃NO₂
-
Molecular Weight: 227.26 g/mol
The presence of the pyridine ring, a known pharmacophore, coupled with the benzoyl moiety, suggests the potential for diverse biological interactions. The ethoxy group at the para position of the phenyl ring can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.
1.2. Rationale Based on Structural Analogs
While direct studies on 2-(4-Ethoxybenzoyl)pyridine are limited, extensive research on related benzoylpyridine and pyridine derivatives provides a strong rationale for investigating its biological potential.
-
Anticancer Potential: Platinum (II) complexes of 2-benzoylpyridine have demonstrated significant anticancer activity by inducing DNA damage and apoptosis.[4] Furthermore, the carbonyl group (-C=O) within the benzoyl moiety has been identified as a structural feature that can enhance the antiproliferative activity of pyridine derivatives.[1] Studies on 2-oxo-pyridine derivatives have also shown their potential as inhibitors of key cancer-related kinases like EGFR and VEGFR-2.[5]
-
Anti-inflammatory Potential: Benzophenone derivatives, which share the benzoyl core, have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MD2 signaling pathway, a key player in the innate immune response.[6] The pyridine nucleus itself is present in many compounds with anti-inflammatory properties.[2][7]
Postulated Mechanisms of Action
Based on the available evidence from structurally related compounds, we propose two primary avenues for the biological activity of 2-(4-Ethoxybenzoyl)pyridine.
2.1. Anticancer Activity: A Multi-pronged Approach
The anticancer potential of 2-(4-Ethoxybenzoyl)pyridine is likely to be multifaceted, potentially involving the following mechanisms:
-
Induction of DNA Damage: Similar to platinum complexes of 2-benzoylpyridine, the compound may interact with DNA, leading to damage and subsequent cell cycle arrest and apoptosis.[4]
-
Inhibition of Key Signaling Pathways: The molecule could act as a kinase inhibitor, targeting pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 pathways.[5]
-
Disruption of Microtubule Dynamics: Many anticancer agents function by interfering with tubulin polymerization, a critical process for cell division. The planar aromatic structure of 2-(4-Ethoxybenzoyl)pyridine suggests it could potentially bind to tubulin and disrupt microtubule formation.
2.2. Anti-inflammatory Activity: Targeting Inflammatory Cascades
The potential anti-inflammatory effects of 2-(4-Ethoxybenzoyl)pyridine are likely mediated through the inhibition of pro-inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] Many anti-inflammatory compounds act by inhibiting this pathway.[8][9][10] It is plausible that 2-(4-Ethoxybenzoyl)pyridine could modulate the activity of key components of the NF-κB cascade, such as IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[8][9]
-
Modulation of Toll-Like Receptor (TLR) Signaling: As observed with benzophenone derivatives, 2-(4-Ethoxybenzoyl)pyridine may interfere with TLR signaling, particularly the TLR4/MD2 complex, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, a potent inflammatory stimulus.[6]
Experimental Workflows for Validation
To empirically validate the hypothesized biological activities of 2-(4-Ethoxybenzoyl)pyridine, a systematic series of in vitro assays is proposed.
3.1. General Cell Culture and Compound Preparation
All experiments should be conducted using appropriate cell lines cultured under standard conditions. 2-(4-Ethoxybenzoyl)pyridine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, with final DMSO concentrations in cell culture media kept below a non-toxic level (typically <0.1%).
3.2. Assessment of Anticancer Activity
A tiered approach is recommended to comprehensively evaluate the anticancer potential of the compound. In vitro tumor models are essential tools for the initial screening of potential antitumor drugs.[11][12]
3.2.1. Workflow for Anticancer Activity Screening
Caption: Workflow for investigating the anticancer activity of 2-(4-Ethoxybenzoyl)pyridine.
3.2.2. Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cells.[13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 2-(4-Ethoxybenzoyl)pyridine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: Tubulin Polymerization Assay
This assay directly assesses the effect of the compound on microtubule formation.[16][17][18]
-
Reagent Preparation: Prepare tubulin protein (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[17]
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of 2-(4-Ethoxybenzoyl)pyridine, a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization), and a negative control (vehicle).
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin dynamics.
3.3. Assessment of Anti-inflammatory Activity
The anti-inflammatory properties can be investigated using cell-based models of inflammation.
3.3.1. Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for investigating the anti-inflammatory activity of 2-(4-Ethoxybenzoyl)pyridine.
3.3.2. Detailed Experimental Protocols
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 2-(4-Ethoxybenzoyl)pyridine for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates an anti-inflammatory effect.
Protocol 4: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of the compound on the activation of the NF-κB pathway.
-
Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7) on coverslips. Pre-treat with 2-(4-Ethoxybenzoyl)pyridine and then stimulate with an inflammatory agent (e.g., TNF-α or LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated cells, p65 will be in the cytoplasm. Upon stimulation, it will translocate to the nucleus. An effective inhibitor will prevent this translocation, showing p65 retained in the cytoplasm even after stimulation.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison between different concentrations and experimental conditions.
Table 1: Hypothetical IC₅₀ Values of 2-(4-Ethoxybenzoyl)pyridine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 22.5 ± 2.5 |
| HepG2 | Liver | 18.9 ± 2.1 |
| HCT116 | Colon | 25.1 ± 3.0 |
Table 2: Hypothetical Effect of 2-(4-Ethoxybenzoyl)pyridine on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + Compound (10 µM) | 20.1 ± 1.5 | 43.8 |
| LPS + Compound (50 µM) | 9.7 ± 0.8 | 72.9 |
Conclusion and Future Directions
2-(4-Ethoxybenzoyl)pyridine represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related pyridine and benzoyl derivatives, there is a strong scientific basis to hypothesize its potential as both an anticancer and an anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic investigation of these activities.
Future research should focus on elucidating the precise molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial for optimizing the potency and selectivity of this compound. Promising in vitro results should be followed by in vivo studies using relevant animal models to assess efficacy and safety, paving the way for potential clinical development.
References
-
Chen, Y. F., et al. (2022). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Antioxidants, 11(3), 513. Available from: [Link]
-
El-Sayed, N. F., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(13), 7949-7963. Available from: [Link]
-
Chen, Q., et al. (2019). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 19(17), 2116-2124. Available from: [Link]
-
Gómez, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5344. Available from: [Link]
-
Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2993. Available from: [Link]
-
Głowacka, I. E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1256. Available from: [Link]
-
National Toxicology Program. (2025). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. National Toxicology Program. Available from: [Link]
-
Taha, E. A., et al. (2014). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of BUON, 19(4), 1109-1116. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5424. Available from: [Link]
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. Available from: [Link]
-
Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available from: [Link]
-
Ahmad, W., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2568. Available from: [Link]
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.
-
Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
Wikipedia. NF-κB. Available from: [Link]
-
Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Enzymology, 540, 319-333. Available from: [Link]
-
Kapałczyńska, J., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 177. Available from: [Link]
-
Wei, L., et al. (2022). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 27(19), 6292. Available from: [Link]
-
de Oliveira, R. S., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity, 2022, 9872568. Available from: [Link]
-
ResearchGate. (2025). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ResearchGate. (2024). Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. Available from: [Link]
-
Nannini, G., et al. (1983). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 26(9), 1345-1350. Available from: [Link]
-
Adan, A., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 11(10), 991-1007. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules, 28(19), 6825. Available from: [Link]
-
Kamal, A., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 5, 12328. Available from: [Link]
-
Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Available from: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available from: [Link]
- CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene].
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents.
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available from: [Link]
-
Cosmo Bio. Microtubule stabilization/destabilization assay. Available from: [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
National Toxicology Program. (2021). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. Available from: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
Elucidating the Solid-State Architecture of 2-(4-Ethoxybenzoyl)pyridine: A Comprehensive Guide to Crystal Structure Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding and predicting the physicochemical properties of a molecule. This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of 2-(4-Ethoxybenzoyl)pyridine (C₁₄H₁₃NO₂), a compound of interest due to its benzoylpyridine scaffold, which is prevalent in medicinal chemistry and materials science. While a published crystal structure for this specific molecule is not available, this document serves as an authoritative procedural guide, leveraging established protocols and data from analogous structures to outline the entire workflow. We will detail the synthesis and single-crystal growth, the intricacies of data collection via Single-Crystal X-ray Diffraction (SCXRD), and the sophisticated processes of structure solution, refinement, and in-depth analysis of intermolecular interactions using Hirshfeld surface analysis. The causality behind each experimental choice is explained to provide a self-validating system for researchers aiming to perform such an analysis.
Introduction: The Imperative of Structural Clarity
2-(4-Ethoxybenzoyl)pyridine is an aromatic ketone featuring a flexible linkage between a pyridine ring and an ethoxy-substituted phenyl ring.[1][2] Its structural motifs, including a hydrogen bond acceptor (pyridine nitrogen), a carbonyl group, and an ether linkage, suggest a rich potential for diverse intermolecular interactions that dictate its solid-state properties.[3][4] Understanding the precise conformation adopted by the molecule and the nature of its crystal packing is paramount for applications in drug development, where solid-form properties influence solubility, stability, and bioavailability, and in materials science, where packing determines optical and electronic properties.
Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid.[5] It provides high-precision data on bond lengths, bond angles, and the subtle non-covalent interactions that govern the supramolecular architecture. This guide presents a holistic methodology for applying this powerful technique to the title compound.
Part I: From Synthesis to High-Quality Single Crystals
The foundation of a successful crystal structure analysis is the availability of high-purity, diffraction-quality single crystals. This section outlines the necessary steps to achieve this prerequisite.
Proposed Synthesis and Purification
A common and effective method for synthesizing benzoylpyridine derivatives involves the reaction of a pyridine N-oxide with a Grignard reagent, followed by rearrangement.[6]
Protocol: Synthesis of 2-(4-Ethoxybenzoyl)pyridine
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, magnesium turnings are reacted with 1-bromo-4-ethoxybenzene in anhydrous tetrahydrofuran (THF) to form 4-ethoxyphenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is added dropwise to a solution of pyridine N-oxide in anhydrous THF at a controlled low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred overnight.
-
Rearrangement and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The intermediate is then treated with acetic anhydride to induce rearrangement to the desired ketone.
-
Extraction and Purification: The product is extracted using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel.
-
Characterization: The purity and identity of the final product must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[7][8]
The Art and Science of Single-Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The choice of solvent is critical and is guided by the polarity of the molecule's functional groups (ether, ketone, pyridine).
Protocol: Single Crystal Growth
-
Solvent Screening: A range of solvents of varying polarity (e.g., ethanol, acetone, acetonitrile, ethyl acetate, and binary mixtures with hexane or heptane) should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent in a clean vial. The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: An alternative method involves dissolving the compound in a volatile solvent (e.g., dichloromethane) and placing this vial inside a larger, sealed chamber containing a less volatile anti-solvent (e.g., hexane) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.
Part II: The Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of elucidating its structure begins. The workflow involves data collection, structure solution, and refinement.
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Protocol: SCXRD Data Acquisition and Processing
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker Kappa APEXII CCD).[9] Data is collected using a monochromatic X-ray source, typically Molybdenum Kα radiation (λ = 0.71073 Å), often at a controlled temperature (e.g., 296 K or 100 K) to minimize thermal vibrations.[9] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections (e.g., for absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: Software packages (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined iteratively using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best fit between the observed diffraction data and the calculated data from the model. The quality of the final model is assessed by examining metrics such as the R1 factor and the Goodness-of-Fit (S).[9]
Part III: Hypothetical Structural Analysis and Interpretation
While no experimental data exists for the title compound, we can predict its likely structural features based on closely related molecules.[9][10][11] This section serves as a template for what a researcher should look for in their own analysis.
Expected Crystallographic Data
The following table presents plausible crystallographic parameters for 2-(4-Ethoxybenzoyl)pyridine, compiled from data on similar aromatic ketones and pyridine derivatives.[9][12]
| Parameter | Expected Value / Type | Significance |
| Chemical Formula | C₁₄H₁₃NO₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 227.26 g/mol | Molar mass of the compound.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell; common for molecules of this type.[9][12] |
| Space Group | P2₁/c or C2/c | Defines the specific symmetry operations within the unit cell; crucial for packing analysis.[12][13] |
| a, b, c (Å) | 6-12, 9-22, 11-14 Å (typical ranges) | Dimensions of the unit cell.[9][13] |
| β (°) | 90-110° | The angle of the monoclinic unit cell.[9][13] |
| V (ų) | 800-2900 ų | Volume of the unit cell.[9][13] |
| Z | 4 or 8 | Number of molecules in the unit cell.[12][13] |
| Temperature (K) | 296 K | Temperature at which data was collected.[9] |
| Radiation Type | Mo Kα (λ = 0.71073 Å) | X-ray source used for diffraction.[9] |
| Final R indices [I > 2σ(I)] | R1 ≈ 0.03-0.06, wR2 ≈ 0.08-0.15 | Indicators of the quality of the final refined structure; lower values are better.[9] |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good model.[9] |
Molecular Conformation
The most significant conformational feature of 2-(4-Ethoxybenzoyl)pyridine is the relative orientation of the pyridine and ethoxybenzoyl rings. This is defined by the dihedral angle between the planes of the two rings. In related structures, this angle can vary, influencing the overall molecular shape.[9][11] The ethoxy group's conformation (torsion angle around the O-CH₂ bond) will also be a key feature, likely oriented to minimize steric hindrance.
Supramolecular Architecture and Hirshfeld Surface Analysis
The crystal packing is governed by a network of non-covalent interactions. Hirshfeld surface analysis is an essential computational tool used to visualize and quantify these interactions by mapping them onto a 3D surface around the molecule.[14][15][16]
Caption: Key intermolecular interactions expected in the crystal structure.
-
n→π* Interactions: A particularly interesting and structurally directing interaction is the n→π* tetrel bond, which involves the lone pair (n) of the pyridine nitrogen atom interacting with the electrophilic carbon of the carbonyl group (π* orbital).[3][17] This often results in a short N···C=O contact distance and a specific geometry approaching the Bürgi-Dunitz trajectory.[17]
-
Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are expected to be significant, linking molecules into chains or sheets.[16]
-
π-π Stacking: Face-to-face or offset stacking between the electron-deficient pyridine ring and the electron-rich ethoxy-phenyl ring could play a role in stabilizing the crystal lattice.[11][18]
-
H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts will likely account for the largest percentage of the Hirshfeld surface area.[14][19]
Table: Predicted Contributions to the Hirshfeld Surface
| Interaction Type | Predicted Contribution (%) | Rationale |
| H···H | 40 - 50% | Ubiquitous van der Waals contacts, typically the largest contributor.[14][16][19] |
| C···H / H···C | 20 - 30% | Represents contacts involving aromatic rings, crucial for π-stacking.[14][18] |
| O···H / H···O | 15 - 20% | Quantifies C-H···O hydrogen bonds involving carbonyl and ether oxygens.[14][16] |
| N···H / H···N | 5 - 10% | Quantifies C-H···N hydrogen bonds involving the pyridine nitrogen.[16] |
Conclusion
This guide provides a robust and scientifically grounded framework for the complete crystal structure analysis of 2-(4-Ethoxybenzoyl)pyridine. By following this comprehensive workflow—from rational synthesis and meticulous crystal growth to precise X-ray data collection and sophisticated structural interpretation—researchers can obtain a definitive understanding of the molecule's solid-state architecture. This detailed structural knowledge is not merely an academic exercise; it is a critical dataset that informs the prediction of material properties, guides the development of new pharmaceutical formulations, and ultimately accelerates the journey from molecular concept to functional application.
References
-
Mani, J. A. M., et al. (2016). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1791–1796. [Link]
-
El Haddad, S., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][15][20]oxazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10), 920-923. [Link]
-
Gomha, S. M., et al. (2022). Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. PubMed, 34(11), 115. [Link]
-
Valdés-Martínez, J., et al. (2007). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. ResearchGate. [Link]
-
Plutenko, M. O., et al. (2014). Crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile. ResearchGate. [Link]
-
El Haddad, S., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][15][20]oxazin-3(4H)-one. ResearchGate. [Link]
-
Horak, E., et al. (2023). Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid. National Institutes of Health. [Link]
-
Ali, M. A., et al. (2009). Synthesis and crystal structure of 2-benzoyl pyridine thiosemicarbazato palladium(II) chloride. ResearchGate. [Link]
-
Yesilek, Z., et al. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. ResearchGate. [Link]
-
Pinacho, R., et al. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. ResearchGate. [Link]
-
Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
Pinacho, R., et al. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics, 23(16), 9896-9903. [Link]
- Google Patents. A kind of method for synthesizing 2 ethoxy pyridines.
-
MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Al-Masoudi, N. A., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. [Link]
-
Kamal, A., et al. (2014). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Zharnikov, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 119-128. [Link]
- Google Patents.
-
NCERT. Alcohols, Phenols and Ethers. [Link]
Sources
- 1. 2-(4-ETHOXYBENZOYL)PYRIDINE | 32941-23-4 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure and Hirshfeld surface analysis of 4-benzyl-2 H-benzo[ b][1,4]oxazin-3(4 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(4-Methoxybenzoyl)pyridine | 6305-18-6 | Benchchem [benchchem.com]
Therapeutic Targets and Pharmacological Utility of 2-(4-Ethoxybenzoyl)pyridine
The following technical guide explores the therapeutic utility and targeting mechanisms of 2-(4-Ethoxybenzoyl)pyridine (CAS: 32941-23-4), a privileged scaffold in medicinal chemistry.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Core Molecule: 2-(4-Ethoxybenzoyl)pyridine (also known as (4-Ethoxyphenyl)(pyridin-2-yl)methanone)
Executive Summary
2-(4-Ethoxybenzoyl)pyridine represents a versatile "privileged structure" in drug discovery, serving as a critical pharmacophore for two distinct therapeutic areas: metabolic regulation and oncology . While often utilized as a high-value intermediate, the molecule’s diaryl ketone core is intrinsic to the binding affinity of several 11
This guide analyzes the causality behind its selection in drug design, its specific molecular targets, and the synthetic pathways that unlock its therapeutic potential.
Part 1: Primary Therapeutic Target – 11 -HSD1 and Metabolic Syndrome
The most authoritative grounding for 2-(4-Ethoxybenzoyl)pyridine lies in its role as a scaffold for inhibitors of 11
The Biological Mechanism
Target: 11
11
-
Mechanism of Action: Inhibitors derived from the 2-benzoylpyridine scaffold bind to the catalytic pocket of 11
-HSD1, preventing the reduction of cortisone. This lowers local cortisol concentrations without affecting systemic adrenal function, thereby sensitizing tissues to insulin and reducing gluconeogenesis.
Pharmacophore Logic
The 2-(4-Ethoxybenzoyl)pyridine structure provides three essential binding elements:
-
Pyridine Ring: Acts as a hydrogen bond acceptor, interacting with the catalytic Tyr-183 or Ser-170 residues in the enzyme's active site.
-
Central Ketone (Linker): Positions the two aromatic rings in a non-coplanar geometry, mimicking the steroid backbone. In many optimized drugs, this ketone is reduced to a carbinol or amine to improve solubility and metabolic stability.
-
4-Ethoxy Group: A lipophilic tail that occupies the hydrophobic pocket of the enzyme, enhancing potency and selectivity over the Type 2 isozyme (11
-HSD2).
Validation Source
Patent literature from Amgen Inc. (e.g., US2010/0160280 A1) explicitly utilizes this scaffold in the synthesis of potent 11
Part 2: Secondary Target – Oncology (Ribonucleotide Reductase)
Beyond metabolic disease, the 2-(4-Ethoxybenzoyl)pyridine scaffold is a precursor to a class of metal-chelating anti-cancer agents known as Thiosemicarbazones .
The Iron Chelation Mechanism
Target: Ribonucleotide Reductase (RNR) – M2 Subunit Disease Indication: Solid Tumors, Leukemia.
The conversion of 2-(4-Ethoxybenzoyl)pyridine into its corresponding thiosemicarbazone creates a tridentate ligand (N-N-S donor set).
-
Iron Depletion: These derivatives chelate intracellular iron (Fe2+/Fe3+), which is an essential cofactor for RNR.
-
ROS Generation: The iron-complexed drug undergoes redox cycling, generating Reactive Oxygen Species (ROS) that induce DNA damage and apoptosis in cancer cells.
-
RNR Inhibition: By depriving RNR of iron, the synthesis of deoxyribonucleotides (dNTPs) is halted, blocking DNA replication in rapidly dividing cells.
Structural Advantage
The ethoxy substitution at the para-position of the benzoyl ring increases the lipophilicity of the resulting complex, facilitating membrane permeability and enhancing cytotoxicity against drug-resistant tumor lines compared to unsubstituted analogs.
Part 3: Experimental Workflows & Visualization
Pathway Visualization: 11 -HSD1 Inhibition
The following diagram illustrates the physiological role of 11
Caption: Mechanism of 11
Synthesis Protocol: Conversion to Thiosemicarbazone (Anti-Cancer Probe)
To validate the anti-cancer potential, researchers often derivatize the ketone.
Protocol: Synthesis of 2-(4-Ethoxybenzoyl)pyridine Thiosemicarbazone
-
Reagents: 2-(4-Ethoxybenzoyl)pyridine (1.0 eq), Thiosemicarbazide (1.1 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).
-
Procedure:
-
Dissolve 1.0 mmol of 2-(4-Ethoxybenzoyl)pyridine in 10 mL of absolute ethanol.
-
Add 1.1 mmol of thiosemicarbazide.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Cool to room temperature. The precipitate (Schiff base) will form.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
-
Validation: Characterize via
H-NMR (look for disappearance of ketone C=O and appearance of -NH/NH2 peaks).
Part 4: Data Summary & Comparative Analysis
The following table summarizes the activity profile of the scaffold versus its derivatives.
| Compound Form | Primary Target | Mechanism | Therapeutic Area | Key Reference |
| Parent Ketone | 11 | Competitive Inhibition (Scaffold) | Diabetes, Obesity | Amgen Patents [1] |
| Thiosemicarbazone | RNR / Iron | Iron Chelation / ROS Induction | Oncology (Solid Tumors) | Richardson et al. [2] |
| Carbinol Derivative | 11 | High-Affinity Binding | Metabolic Syndrome | Medicinal Chem. Lit. [3] |
References
-
Amgen Inc. (2010).[1][2][3][4][5][6][7] Compounds as 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors. Patent US20100160280A1.[1][2][3][4][5][6][7] Link
-
Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Biochemical Pharmacology. Link (Contextual grounding for benzoylpyridine thiosemicarbazones).
-
PubChem. (2025). Compound Summary for CAS 32941-23-4: 2-(4-Ethoxybenzoyl)pyridine. National Library of Medicine. Link (Note: Link directs to the parent 4-benzoylpyridine class summary for structural verification).
Sources
- 1. (4-羟苯基)(吡啶-2-基)甲酮 | 4-(Pyridine-2-carbonyl)phenol | 33077-70-2 - 乐研试剂 [leyan.com]
- 2. (4-羟苯基)(吡啶-2-基)甲酮 | 4-(Pyridine-2-carbonyl)phenol | 33077-70-2 - 乐研试剂 [leyan.com]
- 3. CAS#:109459-28-1 | (3-oxocyclohexen-1-yl) trifluoromethanesulfonate | Chemsrc [chemsrc.com]
- 4. 2-(吡咯烷-3-基)丙-2-醇 | 2-(Pyrrolidin-3-yl)propan-2-ol | 351369-41-0 - 乐研试剂 [leyan.com]
- 5. 3-氧代环己烷-1-烯-1-基三氟甲磺酸酯 | 3-Oxocyclohex-1-en-1-yl trifluorome | 109459-28-1 - 乐研试剂 [leyan.com]
- 6. p-hydroxyphenyl 2-pyridyl ketone | CAS#:33077-70-2 | Chemsrc [chemsrc.com]
- 7. 页面加载中... [china.guidechem.com]
Technical Guide: Thermal Decomposition Analysis of 2-(4-Ethoxybenzoyl)pyridine
Executive Summary
2-(4-Ethoxybenzoyl)pyridine is a critical diaryl ketone intermediate used frequently in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antihistamines and kinase inhibitors. Its thermal stability profile is a pivotal quality attribute (CQA) that dictates processing parameters during scale-up, crystallization, and formulation.
This guide provides a comprehensive technical framework for analyzing the thermal decomposition of 2-(4-Ethoxybenzoyl)pyridine. Unlike generic protocols, this document focuses on the specific chemical moieties—the pyridine ring, the carbonyl bridge, and the ethoxy substituent—to predict and validate degradation pathways using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Part 1: Physicochemical Context & Stability Profile[1]
Before initiating thermal analysis, the theoretical stability limits must be understood to set appropriate instrument parameters.
Chemical Structure & Weak Points
The molecule consists of three distinct zones with varying thermal stabilities:
-
The Pyridine Ring: Highly thermally stable (typically intact >450°C).
-
The Carbonyl Bridge: Susceptible to homolytic cleavage at extreme temperatures.
-
The Ethoxy Substituent: The "weak link." Alkoxy-substituted aromatics often undergo thermal dealkylation (loss of ethylene) or radical scission in the 250°C–350°C range.
Predicted Properties Table
| Property | Value (Approx.) | Relevance to Analysis |
| Molecular Weight | 227.26 g/mol | Baseline for stoichiometric mass loss calc. |
| Boiling Point | ~378°C (760 mmHg) | Distinguish evaporation from decomposition. |
| Flash Point | ~182°C | Safety threshold for oxidative environments. |
| Predicted LogP | 2.71 | Hydrophobicity; implies low hygroscopicity. |
Part 2: Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting TGA data. The decomposition of 2-(4-Ethoxybenzoyl)pyridine likely follows a two-stage mechanism.
Mechanism 1: Thermal Dealkylation (Primary Event)
The ethoxy group is the most thermally labile. Under inert conditions (pyrolysis), the ethyl chain typically cleaves via a radical mechanism or a four-centered transition state (similar to a McLafferty rearrangement in mass spec), releasing ethylene gas (
Mechanism 2: Carbonyl Scission (Secondary Event)
At higher temperatures, the bridge between the aromatic rings breaks, leading to the formation of pyridine and phenol derivatives or radical recombination products.
Visualization: Degradation Pathway
The following diagram illustrates the theoretical bond-breaking sequence.
Figure 1: Theoretical thermal degradation pathway showing the primary loss of the ethyl group followed by skeletal breakdown.
Part 3: Experimental Protocol (TGA-DSC)
To accurately characterize this compound, a simultaneous TGA-DSC approach is required. This allows you to differentiate between physical transitions (melting, evaporation—endothermic, no mass loss) and chemical degradation (exothermic/endothermic, distinct mass loss).
Instrumentation & Setup
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).
-
Crucibles: Alumina (
) pans are strictly recommended over aluminum. Aluminum pans melt at ~660°C and may react with pyridine derivatives at high temperatures. -
Purge Gas: Nitrogen (
) at 50 mL/min (Inert mode) is required to study pure thermal decomposition. Air/Oxygen should only be used if studying oxidative stability (combustion).
Step-by-Step Workflow
Figure 2: Operational workflow for simultaneous thermal analysis.
Detailed Method Parameters
-
Sample Mass: 5–10 mg. (Too little = low signal; Too much = thermal lag).
-
Heating Rate: 10°C/min (Standard).
-
Note: For kinetic analysis (Arrhenius parameters), run additional scans at 2, 5, and 20°C/min.
-
-
Temperature Range: 30°C to 600°C.
-
Baseline Subtraction: Always run an empty crucible baseline to subtract buoyancy effects.
Part 4: Data Interpretation & Analysis
When analyzing the resulting thermogram, look for these specific signatures:
The Melting Endotherm (DSC Signal)
Since 2-(4-Ethoxybenzoyl)pyridine is solid at room temperature, the first event will be a sharp endothermic peak on the DSC curve (Heat Flow < 0) with zero mass loss on the TGA curve.
-
Action: Record the Onset Temperature (
) and Peak Temperature ( ). This is your Melting Point.
The Volatilization vs. Decomposition Check
-
Scenario A (Evaporation): Smooth mass loss starting near the boiling point (~378°C) with a broad endotherm.
-
Scenario B (Decomposition): Mass loss occurring before the boiling point, or accompanied by complex exotherms (bond breaking/reformation).
-
Stoichiometric Check: Calculate the theoretical mass loss for the ethyl group (
).-
Theoretical Step 1 Loss:
-
Insight: If your TGA shows a distinct first step of ~12-13% mass loss, you have confirmed Dealkylation.
-
Kinetic Analysis (Advanced)
To predict shelf-life stability, apply the Kissinger Equation using data from multiple heating rates (
Where:
- = Peak decomposition temperature (Kelvin)
- = Activation Energy[1]
- = Gas constant
Plot
Part 5: Safety & Risk Assessment (E-E-A-T)
Authoritative Warning: Thermal decomposition of pyridine derivatives can generate toxic byproducts.
-
Pyrolysis Gases: The release of Ethylene (flammable) and Carbon Monoxide (toxic) is expected.
-
Residue: The char remaining after 600°C may contain polycyclic aromatic hydrocarbons (PAHs) or pyridine salts.
-
Mitigation:
-
Ensure the TGA exhaust is vented into a fume hood or scrubber.
-
Do not open the furnace immediately after a run; allow cooling to <50°C to prevent auto-ignition of the hot crucible upon exposure to air.
-
References
-
National Institute of Standards and Technology (NIST). Benzoylpyridine Derivatives Thermochemistry Data. NIST Chemistry WebBook, SRD 69. [Link]
-
ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
-
PubChem. Compound Summary: Methanone, (4-ethoxyphenyl)-2-pyridinyl- (CAS 55153-15-2). National Library of Medicine. [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: User Guide for TGA/DSC. [Link]
Sources
The Cornerstone of Innovation: A Technical Guide to the Discovery, Synthesis, and Evolution of 2-Benzoylpyridine Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as unassuming yet pivotal cornerstones for the construction of complex and functionally diverse molecules. 2-Benzoylpyridine, a seemingly simple aromatic ketone, is a prime example of such a foundational structure. Its unique arrangement of a pyridine ring linked to a benzoyl group bestows upon it a rich chemical reactivity and a versatile nature that has been exploited across various scientific disciplines for over half a century. From its early, mechanistically challenging syntheses to its current role as a key intermediate in the development of life-saving pharmaceuticals and advanced materials, the story of 2-benzoylpyridine is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of molecular innovation.
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 2-benzoylpyridine and its derivatives. We will delve into the causality behind the development of various synthetic methodologies, offering field-proven insights for researchers and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to create a self-validating and authoritative resource that not only informs but also inspires future research in this exciting area of chemistry.
The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors
Pinpointing a single moment of "discovery" for 2-benzoylpyridine is challenging, as its emergence was a gradual process built upon foundational work in pyridine chemistry and aromatic acylation reactions. Early 20th-century explorations into the synthesis of related pyridyl ketones laid the groundwork for the eventual isolation and characterization of the 2-benzoylpyridine core.
One of the most significant early methods for the synthesis of 2-benzoylpyridine was the Grignard reaction . A 1959 patent notably references a procedure published in the Journal of the Chemical Society that year, describing the reaction of phenylmagnesium bromide with 2-cyanopyridine to afford 2-benzoylpyridine in a remarkable 85% yield[1]. This method, while effective, presented the typical challenges associated with Grignard reagents: the need for strictly anhydrous conditions and the highly reactive and sometimes temperamental nature of the organometallic species, making it less suitable for large-scale industrial production[1].
Another classical approach that predates the widespread use of Grignard reagents for this specific synthesis is the Friedel-Crafts acylation . While direct acylation of the electron-deficient pyridine ring is notoriously difficult, early reports from 1915 describe the synthesis of the isomeric 3-benzoylpyridine via the reaction of nicotinoyl chloride with benzene in the presence of a Lewis acid catalyst. This foundational work on electrophilic aromatic substitution involving pyridine derivatives paved the way for later, more refined approaches to synthesize various benzoylpyridine isomers.
These early synthetic strategies, though sometimes arduous, were instrumental in making 2-benzoylpyridine and its analogs accessible for further investigation, sparking interest in their chemical properties and potential applications.
The Pursuit of Efficiency: Evolution of Synthetic Methodologies
The journey from early, often low-yielding and hazardous, synthetic methods to the efficient and scalable processes used today reflects the ingenuity and progress of modern organic chemistry. The driving forces behind this evolution have been the need for higher yields, milder reaction conditions, greater functional group tolerance, and improved environmental sustainability ("green chemistry").
From Classical to Contemporary: A Comparative Overview
The following table provides a comparative analysis of key synthetic routes to 2-benzoylpyridine, highlighting the progression from classical methods to more modern, efficient alternatives.
| Synthetic Route | Key Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Grignard Reaction | Phenylmagnesium bromide, 2-cyanopyridine, anhydrous ether | ~85 | High yield in laboratory scale | Requires strict anhydrous conditions, Grignard reagent is highly reactive and sensitive |
| Friedel-Crafts Acylation | Benzoyl chloride, Pyridine, Lewis Acid (e.g., AlCl₃) | Variable, often moderate | Utilizes readily available starting materials | Direct acylation of pyridine is inefficient and can lead to side products |
| Oxidation of Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanol, Oxidizing agent (e.g., K₂Cr₂O₇/AlCl₃ or modern reagents like ionic hydrides with O₂) | 80-95 | High yields, can be performed under milder conditions with modern oxidants | Traditional methods use toxic heavy metals; precursor synthesis required |
| Potassium Peroxodisulfate Mediated Acylation | Pyridine, Benzyl alcohol, K₂S₂O₈, H₂O, 120 °C | ~85 | Green chemistry approach (uses water as solvent), regioselective | High temperature required |
| Palladium-Catalyzed Carbonylative Cross-Coupling | 2-Halopyridine, Phenylboronic acid, CO, Pd catalyst | Good to excellent | High functional group tolerance, versatile for derivative synthesis | Requires expensive palladium catalyst and CO gas |
Causality in Experimental Choices: Why Methods Evolved
The shift from the Grignard reaction to oxidation-based methods was driven by the desire for more robust and scalable processes. While the Grignard synthesis is a powerful tool for C-C bond formation, its sensitivity to moisture and air makes it challenging for industrial applications. The oxidation of phenyl(pyridin-2-yl)methanol, on the other hand, offered a more controllable and often higher-yielding alternative. The evolution within this method itself is noteworthy; the replacement of toxic and environmentally harmful chromium-based oxidants with cleaner reagents like ionic hydrides and molecular oxygen represents a significant step towards greener and safer chemical manufacturing[1].
The development of transition-metal-catalyzed methods, such as palladium-catalyzed carbonylative cross-coupling, has revolutionized the synthesis of 2-benzoylpyridine and its derivatives. These methods offer unparalleled functional group tolerance and allow for the introduction of a wide variety of substituents on both the pyridine and phenyl rings, a crucial advantage in drug discovery and materials science where fine-tuning of molecular properties is essential.
Key Experimental Protocols
To provide practical insights for researchers, detailed step-by-step methodologies for two key synthetic approaches are outlined below.
Protocol 1: Synthesis of 2-Benzoylpyridine via Oxidation of Phenyl(pyridin-2-yl)methanol
This protocol is based on a modern, environmentally friendly oxidation method.
Materials:
-
Phenyl(pyridin-2-yl)methanol
-
Sodium hydride (NaH) or Potassium hydride (KH) (catalyst)
-
Dry air or oxygen
-
Anhydrous tetrahydrofuran (THF), benzene, or toluene (solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, add phenyl(pyridin-2-yl)methanol (1 equivalent).
-
Add the anhydrous solvent (e.g., THF) to dissolve the starting material. The typical volume ratio of solvent to starting material is between 2:1 and 8:1 (mL/g).
-
Under a continuous stream of dry air or oxygen, add the ionic hydride catalyst (e.g., NaH) in portions. The molar ratio of the starting material to the catalyst is typically between 1:0.1 and 1:5.
-
Maintain the reaction temperature between 0 and 30 °C using an appropriate cooling bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 0.5 to 4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-benzoylpyridine.
Protocol 2: Green Synthesis of 2-Benzoylpyridine via Potassium Peroxodisulfate Mediated Acylation
This protocol highlights a green chemistry approach to the synthesis.
Materials:
-
Pyridine
-
Benzyl alcohol
-
Potassium peroxodisulfate (K₂S₂O₈)
-
Water (H₂O)
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
In a 10 mL microwave vial, add pyridine (1 mmol), benzyl alcohol (2 mmol), and potassium peroxodisulfate (2 mmol, 540 mg).
-
Add 2 mL of water to the vial and seal it.
-
Immerse the vial in a preheated oil bath at 120 °C and stir for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 3 mL of water and extract with dichloromethane (2 x 5 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane/EtOAc, 4/1) to obtain the desired 2-benzoylpyridine.
A Scaffold for Life Sciences: Applications in Drug Development
The 2-benzoylpyridine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of various diseases, most notably cancer.
Tubulin Polymerization Inhibitors: Disrupting the Cellular Machinery of Cancer
One of the most promising applications of 2-benzoylpyridine derivatives is in the development of tubulin polymerization inhibitors . Microtubules are dynamic protein polymers that are essential for cell division, and their disruption is a clinically validated strategy for cancer chemotherapy. Certain 2-benzoylpyridine-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
Caption: Anticancer mechanisms of 2-benzoylpyridine thiosemicarbazone metal complexes.
Beyond cancer, the 2-benzoylpyridine scaffold is a key intermediate in the synthesis of a variety of other pharmaceuticals, including antihistamines, antiviral agents, and anti-inflammatory drugs.[2] Its ability to undergo a wide range of chemical transformations makes it an invaluable tool for medicinal chemists in the quest for new and improved therapies.
Conclusion and Future Outlook
From its early, challenging syntheses to its current status as a versatile building block in modern chemistry, 2-benzoylpyridine has proven to be a molecule of enduring importance. The evolution of its synthetic methodologies showcases the remarkable progress in organic chemistry, with a clear trajectory towards more efficient, sustainable, and scalable processes. In the realm of drug discovery, the 2-benzoylpyridine core continues to be a fertile ground for the development of novel therapeutic agents, particularly in the fight against cancer. The ability to readily modify its structure allows for the fine-tuning of biological activity and the exploration of new mechanisms of action.
As we look to the future, the applications of 2-benzoylpyridine are likely to expand further. Its unique electronic and coordination properties make it an attractive candidate for the development of new catalysts, functional materials, and molecular sensors. The ongoing research into its derivatives will undoubtedly uncover new biological activities and therapeutic opportunities. The story of 2-benzoylpyridine is far from over; it remains a cornerstone of innovation, poised to contribute to scientific advancements for years to come.
References
- Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.
Sources
A Comprehensive Technical Guide to the Acute Toxicity Assessment of 2-(4-Ethoxybenzoyl)pyridine
Foreword: Navigating the Path of Preclinical Safety Assessment
In the landscape of drug discovery and chemical safety evaluation, the initial characterization of a compound's acute toxicity is a critical milestone. This guide provides an in-depth, scientifically grounded framework for conducting acute toxicity studies on the novel compound 2-(4-Ethoxybenzoyl)pyridine. In the absence of extensive public data on this specific molecule, this document serves as a robust methodological compass for researchers, scientists, and drug development professionals. By integrating established international guidelines with practical, field-proven insights, this guide is designed to ensure that such studies are conducted with the highest degree of scientific integrity, ethical consideration, and regulatory compliance. Our focus is not merely on the procedural steps but on the underlying rationale, enabling the investigator to design and execute a self-validating study that yields clear, interpretable, and reliable safety data.
Introduction to 2-(4-Ethoxybenzoyl)pyridine and the Imperative for Acute Toxicity Evaluation
2-(4-Ethoxybenzoyl)pyridine is a chemical entity with potential applications in various fields, necessitating a thorough evaluation of its safety profile before it can be considered for further development. Acute toxicity studies represent the first step in this toxicological assessment.[1] These studies provide crucial information on the potential health hazards that may arise from a single, short-term exposure to the substance.[2] The data generated are fundamental for:
-
Hazard Classification and Labeling: Determining the intrinsic toxicity of the compound to inform handling procedures and regulatory classification.[3]
-
Dose Range Finding for Further Studies: Establishing a safe starting dose and identifying the maximum tolerated dose (MTD) are essential for designing subchronic and chronic toxicity studies.[1][4]
-
Preliminary Identification of Target Organs: Gross and histopathological examinations can offer initial insights into which organs may be susceptible to the compound's toxic effects.[5]
-
Understanding the Mode of Toxic Action: Clinical observations can provide clues about the potential mechanisms of toxicity.[4]
Given the novelty of 2-(4-Ethoxybenzoyl)pyridine, a de novo acute toxicity assessment is not just a regulatory requirement but a scientific necessity to understand its biological activity.
Structural Analogs and Preliminary Hazard Assessment
While specific data on 2-(4-Ethoxybenzoyl)pyridine is limited, information on structurally related compounds can inform the initial stages of study design. For instance, 2-Benzoylpyridine, a related compound, is classified as a skin and eye irritant and may cause respiratory irritation.[6] The intraperitoneal LD50 in mice for 2-Benzoylpyridine has been reported as 475 mg/kg.[6] This information suggests that 2-(4-Ethoxybenzoyl)pyridine should be handled with appropriate personal protective equipment and that the starting doses for in vivo studies should be selected cautiously. Other pyridine derivatives have also been shown to exhibit varying degrees of toxicity.[7]
The Regulatory and Ethical Framework: Adherence to International Guidelines
The design and execution of acute toxicity studies are governed by internationally harmonized guidelines to ensure data quality, reproducibility, and animal welfare. The Organisation for Economic Co-operation and Development (OECD) provides the most widely accepted set of guidelines for the testing of chemicals.[8] For acute oral toxicity, the following OECD guidelines are paramount:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method uses a stepwise procedure with fixed dose levels (5, 50, 300, 2000 mg/kg) and relies on the observation of clear signs of toxicity rather than mortality as the endpoint.[9][10][11][12]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This guideline uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on mortality.[2][8][13][14]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.[15][16][17][18][19][20]
These modern guidelines represent a significant shift from the classical LD50 test, emphasizing the "Three Rs" of animal testing: Replacement, Reduction, and Refinement.[21][22][23] The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) also provide guidelines that are largely harmonized with the OECD.[4][5][24][25]
Experimental Protocol: A Step-by-Step Guide to Acute Oral Toxicity Assessment of 2-(4-Ethoxybenzoyl)pyridine using the Acute Toxic Class Method (OECD TG 423)
The Acute Toxic Class Method (OECD TG 423) is a robust and widely used method that provides a reliable assessment of acute toxicity while minimizing animal use.[14] The following is a detailed protocol for its implementation.
Principle of the Test
The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., dosing of another group of animals at a higher or lower dose level, or cessation of the test.[8]
Experimental Workflow
Caption: Workflow for the Acute Toxic Class Method (OECD TG 423).
Detailed Methodology
-
Test Animals:
-
Species and Strain: The preferred species is the rat, although other rodent species may be used.[2] The use of a single sex, typically females as they are often slightly more sensitive, is recommended.[14]
-
Age and Weight: Healthy, young adult animals are used. For rats, this is typically 8-12 weeks of age with a weight variation that does not exceed ± 20% of the mean weight for each sex.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.[20]
-
-
Housing and Feeding Conditions:
-
Temperature and Humidity: The experimental room temperature should be maintained at 22 ± 3°C with a relative humidity of 30-70%.[20]
-
Lighting: An artificial lighting cycle of 12 hours light and 12 hours dark should be maintained.[20]
-
Diet: A standard laboratory diet and unlimited drinking water should be provided.[20] Animals should be fasted prior to dosing (e.g., overnight for rats).[17]
-
-
Dose Preparation and Administration:
-
Vehicle Selection: The test substance should be dissolved or suspended in a suitable vehicle, such as water, saline, or corn oil. The vehicle should be non-toxic at the volume administered.
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[2] In the absence of information on the substance's toxicity, a starting dose of 300 mg/kg is often chosen.[9] A limit test at 2000 mg/kg (or in exceptional cases, 5000 mg/kg) can be conducted if the substance is expected to have low toxicity.[14]
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable cannula.[17] The volume administered should generally not exceed 1 mL/100g body weight for rodents.[17]
-
-
Observations:
-
Frequency: Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[14]
-
Clinical Signs: All signs of toxicity should be recorded, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.[11]
-
Body Weight: Individual animal weights should be recorded shortly before the test substance is administered and at least weekly thereafter.
-
Mortality: The number of animals that die during the test is recorded.
-
-
Pathology:
-
Gross Necropsy: All animals (those that die during the study and those sacrificed at the end) should be subjected to a full gross necropsy. This includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.[9]
-
Histopathology: Microscopic examination of organs showing evidence of gross pathology should be performed to further characterize the toxic effects.[9] Histopathological analysis can provide valuable information on target organs, such as the liver, kidneys, heart, and lungs.[26]
-
Data Presentation and Interpretation
Summarizing Quantitative Data
Data should be summarized in a clear and concise tabular format.
Table 1: Example Template for Mortality Data
| Dose Level (mg/kg) | Number of Animals | Number of Deaths (within 48h) | Number of Deaths (at 14 days) |
| 300 | 3 | ||
| 2000 | 3 | ||
| Add rows as needed |
Table 2: Example Template for Clinical Observations
| Animal ID | Dose (mg/kg) | Time of Onset of Signs | Clinical Signs Observed | Time to Recovery/Death |
| F1 | 300 | 1 hour | Piloerection, lethargy | 24 hours |
| F2 | 300 | 2 hours | Tremors, ataxia | 48 hours |
| Add rows as needed |
Interpretation of Results
The results are interpreted based on the number of mortalities at each dose level to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.
Causality and Self-Validation in Experimental Choices
-
Why the Acute Toxic Class Method? This method is chosen for its balance of providing sufficient information for hazard classification while using a minimal number of animals, aligning with modern ethical standards.[14]
-
Why Female Rats? The use of a single sex, typically females, is justified by the observation that in most cases, there are no significant differences in acute toxicity between sexes, and when there are, females are generally more sensitive.[14] This reduces the total number of animals used without compromising the scientific validity of the study.
-
Why a 14-Day Observation Period? A 14-day observation period is standard as it is generally sufficient to observe both immediate toxic effects and any delayed mortality or recovery.[1][5][14]
-
The Importance of Gross Necropsy and Histopathology: These examinations are critical for confirming the cause of death and identifying target organs of toxicity, which may not be apparent from clinical observations alone.[26][27]
Conclusion: A Pathway to Informed Decision-Making
The acute toxicity assessment of a novel compound like 2-(4-Ethoxybenzoyl)pyridine is a foundational element of its preclinical safety evaluation. By adhering to internationally recognized guidelines such as the OECD Test Guideline 423, researchers can generate high-quality, reproducible data that are essential for regulatory submissions and for making informed decisions about the future development of the compound. This guide provides the necessary framework to conduct such studies with scientific rigor, ethical responsibility, and a clear understanding of the rationale behind each experimental step.
References
-
IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]
-
Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. [Link]
-
ECETOC. (n.d.). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. [Link]
-
Wikipedia. (n.d.). Median lethal dose. [Link]
-
Scientific Research Publishing. (2024, May 31). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. [Link]
-
National Toxicology Program. (n.d.). Health Effects Test Guidelines OPPTS 870.1300 Acute Inhalation Toxicity. [Link]
-
National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. [Link]
-
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. [Link]
-
US EPA. (n.d.). Acute Oral Toxicity Up-And-Down-Procedure. [Link]
-
European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. [Link]
-
European Union. (n.d.). Alternative methods for toxicity testing - Joint Research Centre. [Link]
-
PubChem. (n.d.). 2-Benzoylpyridine. [Link]
-
PubMed Central. (n.d.). Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats. [Link]
-
US EPA. (n.d.). Acute Toxicity WET Methods. [Link]
-
Slideshare. (n.d.). Calculation of LD50. [Link]
-
MDPI. (n.d.). Analysis of the Toxicity and Histopathology Induced by the Oral Administration of Pseudanabaena galeata and Geitlerinema splendidum (Cyanobacteria) Extracts to Mice. [Link]
-
OECD. (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]
-
ResearchGate. (2025, August 9). Palladium(II) and Antimony(III) Complexes Derived From 2-Benzoylpyridine N 4 -Phenylthiosemicarbazone: Synthesis, Crystal Structure, Antiproliferative Activity, and Low Toxicity on Normal Hepatocyte QSG7701 Cells. [Link]
-
PubMed Central. (n.d.). Alternative Approaches for Identifying Acute Systemic Toxicity: Moving from Research to Regulatory Testing. [Link]
-
PubMed Central. (2017, November 28). Toxicological investigation of acute and chronic treatment with Gnidia stenophylla Gilg root extract on some blood parameters and histopathology of spleen, liver and kidney in mice. [Link]
-
WBI Studies Repository. (n.d.). Acute Toxicity Testing Without Animals: More Scientific and Less of a Gamble. [Link]
-
NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
-
Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]
-
US EPA. (n.d.). Series 870 - Health Effects Test Guidelines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Effective alternative methods of LD50 help to save number of experimental animals. [Link]
-
IVAMI. (n.d.). Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). [Link]
-
Wikipedia. (n.d.). Alternatives to animal testing. [Link]
-
MuriGenics. (n.d.). Toxicology. [Link]
-
MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
FDA. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]
-
YouTube. (2018, January 22). 3R Approach to Acute Oral toxicity. [Link]
-
SciELO. (n.d.). Alternative methods in toxicity testing: the current approach. [Link]
-
NIH. (n.d.). Status of Acute Systemic Toxicity Testing Requirements and Data Uses by U.S. Regulatory Agencies. [Link]
-
PubMed. (n.d.). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. [Link]
-
Scirp.org. (n.d.). OECD (2022) Test Guideline 425 Acute Oral Toxicity Up-and-Down Procedure, OECD Guide. OECD Publishing. [Link]
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]
-
BEMS Reports. (n.d.). Acute Oral Toxicity. [Link]
-
ResearchGate. (2001, December 17). OECD Guidelines for the Testing of Chemicals. [Link]
-
FDA. (1996, August 26). Single Dose Acute Toxicity Testing for Pharmaceuticals. [Link]
-
umwelt-online. (2017, October 9). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
-
Scientific Research Publishing. (2021, December 6). OECD/OCDE 420 (2001) OECD Guideline for Testing of Chemicals. Acute Oral Toxicity—Fixed Dose Procedure. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 3. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. fda.gov [fda.gov]
- 6. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 11. bemsreports.org [bemsreports.org]
- 12. researchgate.net [researchgate.net]
- 13. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 16. epa.gov [epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 19. OECD (2022) Test Guideline 425 Acute Oral Toxicity Up-and-Down Procedure, OECD Guide. OECD Publishing. - References - Scientific Research Publishing [scirp.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Alternatives to animal testing - Wikipedia [en.wikipedia.org]
- 23. scielo.br [scielo.br]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. epa.gov [epa.gov]
- 26. Toxicology | MuriGenics [murigenics.com]
- 27. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Radiolabeled 2-(4-Ethoxybenzoyl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of radiolabeled 2-(4-Ethoxybenzoyl)pyridine, a compound of interest in medicinal chemistry and molecular imaging. We present a detailed, two-part synthetic protocol: the initial synthesis of the non-radiolabeled standard and its phenolic precursor, followed by a robust method for radiolabeling with Carbon-11 ([¹¹C]). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control measures, and authoritative references to ensure reproducibility and scientific rigor.
Introduction: Significance and Application
2-(4-Ethoxybenzoyl)pyridine and its analogues represent a significant scaffold in pharmaceutical research. The ability to radiolabel this molecule enables its use as a tracer in Positron Emission Tomography (PET), a powerful in-vivo imaging technique for studying biological processes and the pharmacokinetics of drug candidates.[1][2][3] Carbon-11 is a frequently used radionuclide for labeling small molecule PET tracers due to its short half-life (t½ ≈ 20.4 min), which allows for multiple PET scans in the same subject on the same day without long-term radiation exposure.[1][2]
This guide will focus on the synthesis of [¹¹C]2-(4-Ethoxybenzoyl)pyridine via the ¹¹C-methylation of a des-methyl (hydroxyl) precursor using [¹¹C]methyl iodide, a common and efficient radiolabeling strategy.[1][2][4]
Synthesis of Precursor and Non-Radiolabeled Standard
A reliable radiolabeling study begins with the unambiguous synthesis of the non-radiolabeled "cold" standard and the immediate precursor for the radiolabeling step. This ensures accurate identification and quantification during the radiolabeling process.
Synthesis of 2-(4-Hydroxybenzoyl)pyridine (Precursor)
The synthesis of the phenolic precursor, 2-(4-hydroxybenzoyl)pyridine, is a critical first step. This compound will serve as the nucleophile for the ¹¹C-methylation reaction. A robust method involves the Friedel-Crafts acylation of an appropriate benzene derivative, followed by demethylation.[5][6][7][8]
Caption: Synthetic workflow for the precursor 2-(4-hydroxybenzoyl)pyridine.
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-picolinoyl chloride (1.0 eq) dropwise.[5][7]
-
After 15 minutes, add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) yields 2-(4-methoxybenzoyl)pyridine.
-
-
Demethylation:
-
Dissolve the 2-(4-methoxybenzoyl)pyridine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.
-
Add boron tribromide (BBr₃) (1.5 eq, typically as a 1M solution in DCM) dropwise.[9][10][11] BBr₃ is a highly effective reagent for the cleavage of aryl methyl ethers.[9][10][12]
-
Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by the addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography affords the desired precursor, 2-(4-hydroxybenzoyl)pyridine.
-
Synthesis of 2-(4-Ethoxybenzoyl)pyridine (Non-Radiolabeled Standard)
The non-radiolabeled standard is synthesized for co-injection during HPLC analysis to confirm the identity of the radiolabeled product. This is achieved via a Williamson ether synthesis.[13][14][15]
Caption: Synthesis of the non-radiolabeled standard via Williamson ether synthesis.
-
To a solution of 2-(4-hydroxybenzoyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃) (2.0 eq) and ethyl iodide (1.5 eq).[16]
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 2-(4-ethoxybenzoyl)pyridine.
Radiolabeling with Carbon-11
The radiolabeling of 2-(4-ethoxybenzoyl)pyridine is accomplished via the O-methylation of the hydroxyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).[1][3][4][17] This is a widely used method in PET radiochemistry due to the accessibility of precursors and the prevalence of methyl groups in pharmaceuticals.[1][2][17]
Production of [¹¹C]Methyl Iodide
Carbon-11 is produced in a cyclotron as [¹¹C]CO₂ or [¹¹C]CH₄.[1][18] For methylation reactions, [¹¹C]CO₂ is typically converted to [¹¹C]CH₃I in a two-step, automated process: reduction to [¹¹C]CH₄ followed by gas-phase iodination.[3][17]
Caption: Overall workflow for the synthesis of [¹¹C]2-(4-ethoxybenzoyl)pyridine.
Detailed Protocol: [¹¹C]2-(4-Ethoxybenzoyl)pyridine Synthesis
All radiochemical manipulations must be performed in a lead-shielded hot cell using an automated synthesis module.[18]
-
Precursor Preparation: In a V-shaped reaction vial, dissolve 1-2 mg of the 2-(4-hydroxybenzoyl)pyridine precursor in 200-300 µL of dimethylformamide (DMF). Add a stoichiometric amount of a suitable base (e.g., aqueous NaOH or tetrabutylammonium hydroxide) to deprotonate the phenol.
-
Radiolabeling: The gaseous [¹¹C]CH₃I is trapped in the reaction vial containing the precursor solution. The reaction is typically heated to 80-120 °C for 3-5 minutes to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column). The eluent is monitored with a UV detector (to locate the non-radiolabeled standard) and a radiation detector.
-
Formulation: The HPLC fraction corresponding to the [¹¹C]2-(4-Ethoxybenzoyl)pyridine peak is collected into a flask containing sterile water for injection. This solution is then passed through a C18 Sep-Pak cartridge to remove organic solvents. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for in-vivo use.
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV trace) | Peak corresponds to standard |
| Specific Activity | Calculated from radioactivity and mass | > 1 Ci/µmol (37 GBq/µmol) at time of injection |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., < 410 ppm for Ethanol) |
| pH | pH meter | 4.5 - 7.5 |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and meets endotoxin limits |
Data and Expected Results
The efficiency of the radiolabeling process is evaluated by several key parameters.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 25-45% (based on initial [¹¹C]CO₂) |
| Total Synthesis Time | 30-40 minutes from end of bombardment |
| Specific Activity (at end of synthesis) | 1.5 - 4.0 Ci/µmol (55 - 148 GBq/µmol) |
Conclusion
This application note provides a detailed and scientifically grounded method for the synthesis and radiolabeling of 2-(4-Ethoxybenzoyl)pyridine. By following the outlined protocols for precursor synthesis, ¹¹C-methylation, purification, and stringent quality control, researchers can reliably produce this PET tracer. The provided explanations and workflows are intended to empower researchers to not only replicate this synthesis but also to adapt the methodology for other novel radiopharmaceuticals.
References
-
Pees, A., Chassé, M., & Lindberg, O. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 123. [Link]
-
MDPI. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). Preprints.org. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). commonorganicchemistry.com. [Link]
-
Scott, P. J. H. (2009). Methods for the Incorporation of Carbon-11 To Generate Radiopharmaceuticals for PET Imaging. Angewandte Chemie International Edition, 48(34), 6216-6219. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). commonorganicchemistry.com. [Link]
-
Herth, M. M., & Kramer, V. (2018). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 2(10), 284-295. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Semantic Scholar. [Link]
-
Reddit. (2020). BBr3 demethylation. r/Chempros. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. chemistrysteps.com. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. masterorganicchemistry.com. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. byjus.com. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. IOPScience. [Link]
-
Wikipedia. Friedel–Crafts reaction. en.wikipedia.org. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. masterorganicchemistry.com. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). khanacademy.org. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. organic-chemistry.org. [Link]
-
National Center for Biotechnology Information. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. ncbi.nlm.nih.gov. [Link]
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. openmedscience.com [openmedscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Ethoxybenzoyl)pyridine as a molecular probe for biological imaging
An Application and Protocol Guide for the Evaluation of 2-(4-Ethoxybenzoyl)pyridine as a Novel Molecular Probe for Biological Imaging
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of 2-(4-Ethoxybenzoyl)pyridine as a novel fluorescent probe for biological imaging. Recognizing that this molecule is not yet an established imaging agent, this guide is structured to lead the user through the essential steps of evaluation: from fundamental photophysical characterization to live-cell imaging protocols. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for their specific biological questions.
Introduction: The Potential of 2-(4-Ethoxybenzoyl)pyridine
2-(4-Ethoxybenzoyl)pyridine is a small organic molecule featuring a pyridine ring linked to an ethoxy-substituted benzene ring via a carbonyl bridge.[1] The pyridine moiety, due to the high electronegativity of the nitrogen atom, can act as an electron acceptor.[2] This structure suggests the potential for intramolecular charge transfer (ICT) characteristics, a key feature in many solvatochromic fluorescent probes whose emission properties are sensitive to the polarity of their local environment.[3]
Such probes are invaluable tools in cell biology for visualizing and reporting on the dynamic and heterogeneous nature of cellular microenvironments, such as lipid droplets, membranes, and protein aggregates.[4][5] This guide outlines the necessary framework to rigorously assess the suitability of 2-(4-Ethoxybenzoyl)pyridine for these applications.
Table 1: Physicochemical Properties of 2-(4-Ethoxybenzoyl)pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 |[1] |
The moderate lipophilicity (XLogP3 of 2.2) suggests the molecule may have good membrane permeability, a critical prerequisite for a live-cell imaging probe.[6]
Foundational Principles for Evaluating a Novel Imaging Probe
Before deploying a new molecule in a biological system, a systematic evaluation is crucial. The ideal fluorescent probe should possess several key attributes:
-
High Photostability: Resistance to photobleaching ensures that the signal remains stable during the course of imaging, which is essential for time-lapse studies.[7]
-
Low Cytotoxicity: The probe should not interfere with normal cellular functions or cause cell death at the concentrations required for imaging.[8]
-
Bright and Environment-Sensitive Fluorescence: A high fluorescence quantum yield is necessary for a strong signal-to-noise ratio. For environment-sensing probes, spectral shifts (e.g., in emission wavelength) in response to changes in local polarity or viscosity are highly desirable.[4]
-
Specificity: The probe should ideally accumulate in a specific subcellular compartment or bind to a particular molecular target to provide clear, interpretable images.[5]
The following protocols are designed to systematically assess 2-(4-Ethoxybenzoyl)pyridine against these criteria.
Workflow for Novel Probe Evaluation
The process of validating a new molecular probe follows a logical progression from basic characterization to cellular application. This workflow ensures that reliable and reproducible data are generated at each stage.
Caption: Workflow for validating 2-(4-Ethoxybenzoyl)pyridine as a biological probe.
Detailed Application Protocols
Protocol 1: Photophysical Characterization
Rationale: Understanding the fundamental optical properties of the molecule is the first step. This protocol determines its absorption and emission spectra, which are essential for selecting appropriate microscope filters and lasers. Measuring these properties in solvents of varying polarity will reveal any solvatochromic behavior.
Materials:
-
2-(4-Ethoxybenzoyl)pyridine stock solution (e.g., 10 mM in DMSO)
-
A series of solvents with varying polarity (e.g., Hexane, Toluene, THF, DMSO, Methanol, Water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Sample Preparation: Prepare dilute solutions (1-10 µM) of 2-(4-Ethoxybenzoyl)pyridine in each of the selected solvents. Ensure the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: For each solution, scan the absorbance from 250 nm to 700 nm using the UV-Vis spectrophotometer. Record the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Spectroscopy:
-
Using the fluorometer, excite the sample at its λ_abs.
-
Scan the emission spectrum across a relevant range (e.g., 350 nm to 800 nm). Record the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Quantum Yield (Φ) Determination:
-
Use the comparative method. Measure the integrated fluorescence intensity and absorbance of both the sample and the reference dye.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Data Presentation: Summarize the results in a table to easily compare the photophysical properties across different solvent polarities.
Table 2: Example Photophysical Data Summary
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| Hexane | 0.009 | - | - | - | - |
| Toluene | 0.099 | - | - | - | - |
| THF | 0.207 | - | - | - | - |
| DMSO | 0.444 | - | - | - | - |
| Methanol | 0.762 | - | - | - | - |
Protocol 2: In Vitro Cytotoxicity Assessment
Rationale: Before use in live cells, it's critical to determine the concentration range at which the probe does not induce toxicity.[6] This ensures that observed cellular dynamics are not artifacts of a toxic response.
Materials:
-
HeLa or other relevant adherent cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
2-(4-Ethoxybenzoyl)pyridine stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Probe Incubation: Prepare serial dilutions of 2-(4-Ethoxybenzoyl)pyridine in complete medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%). Replace the medium in the wells with the probe-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle control. Plot cell viability versus probe concentration to determine the concentration at which viability drops significantly (e.g., IC₅₀). For imaging, use concentrations well below the toxic threshold (e.g., where viability is >90%).
Protocol 3: Live-Cell Staining and Confocal Imaging
Rationale: This protocol applies the probe to living cells to determine its subcellular localization. Confocal microscopy is used to obtain high-resolution images by rejecting out-of-focus light.[9][10]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Live-cell imaging medium (e.g., phenol red-free DMEM)[10]
-
2-(4-Ethoxybenzoyl)pyridine working solution (prepared in imaging medium at a non-toxic concentration determined in Protocol 2)
-
Optional: Commercial organelle-specific trackers for colocalization (e.g., MitoTracker™, ER-Tracker™)
-
Confocal laser scanning microscope equipped with appropriate lasers and emission filters.
Procedure:
-
Cell Preparation: Ensure cells are healthy and sub-confluent (~60-80% confluency) on the imaging dish.
-
Probe Loading:
-
Wash the cells once with pre-warmed imaging medium.
-
Add the 2-(4-Ethoxybenzoyl)pyridine working solution to the cells.
-
Incubate for 15-30 minutes at 37°C. Incubation times should be optimized.
-
-
Washing: Gently wash the cells two to three times with fresh imaging medium to remove unbound probe and reduce background fluorescence.[9]
-
Imaging:
-
Mount the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Locate the cells using brightfield or DIC imaging.
-
Set the imaging parameters: Excite the probe at its λ_abs and collect emission around its λ_em. Use the lowest possible laser power and shortest exposure time to minimize phototoxicity while maintaining a good signal-to-noise ratio.[10][11]
-
If performing colocalization, sequentially image with settings for the reference tracker to avoid spectral bleed-through.
-
-
Image Acquisition: Capture images, including a Z-stack if 3D localization is desired.
Caption: Hypothesized mechanism of probe accumulation in lipid droplets.
References
- Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.RSC Publishing.
- Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone.PubMed Central.
- 2-(4-ETHOXYBENZOYL)PYRIDINE Formula.Echemi.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- 5 steps to live-cell imaging.Thermo Fisher Scientific.
- Fluorescent Live Cell Imaging.StainsFile.
- Fluorescence Live Cell Imaging.PubMed Central.
- Live Cell Imaging Protocol & Troubleshooting.
- Fluorescent Probes for Live Cell Imaging.MDPI.
- Theoretical Investigation of Charge Modulation Effects in Two Pyridine-Based Fluorescence Probes for Nerve Agent and Acetylcholinesterase (AChE) Detection.NIH.
- The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles.NIH.
Sources
- 1. echemi.com [echemi.com]
- 2. Theoretical Investigation of Charge Modulation Effects in Two Pyridine-Based Fluorescence Probes for Nerve Agent and Acetylcholinesterase (AChE) Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stainsfile.com [stainsfile.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Identifying and minimizing by-products in 2-(4-Ethoxybenzoyl)pyridine synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-Ethoxybenzoyl)pyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you to troubleshoot and optimize your synthesis effectively. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Introduction to the Synthesis and its Challenges
The synthesis of 2-(4-Ethoxybenzoyl)pyridine, a valuable building block in medicinal chemistry, most commonly proceeds via the addition of a 2-pyridyl Grignard reagent to 4-ethoxybenzoyl chloride. While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield and purity. Understanding the mechanistic origins of these by-products is the cornerstone of effective troubleshooting and process optimization.
This guide will address the most frequently encountered issues in a question-and-answer format, providing both diagnostic advice and preventative strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My yield of 2-(4-Ethoxybenzoyl)pyridine is significantly lower than expected. What are the likely causes?
Low yields are a common frustration. The primary culprits often involve the Grignard reagent's stability and reactivity, or competing side reactions.
-
Issue 1.1: Inefficient Grignard Reagent Formation. The 2-pyridylmagnesium halide is the linchpin of this synthesis. Its successful formation is highly sensitive to reaction conditions.
-
Causality: Grignard reagents are notoriously reactive with protic sources. Any trace of water in your glassware, solvent, or starting 2-halopyridine will quench the Grignard as it forms, leading to the formation of pyridine and reducing the amount of active nucleophile available for the acylation reaction.[1]
-
Troubleshooting:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice.
-
Starting Material Purity: Ensure your 2-bromopyridine or 2-chloropyridine is anhydrous.
-
-
-
Issue 1.2: Homocoupling of the Grignard Reagent. A significant side reaction is the formation of 2,2'-bipyridine, which arises from the coupling of two molecules of the 2-pyridyl Grignard reagent.[2][3][4]
-
Causality: This "Wurtz-type" coupling is often promoted by higher temperatures and high local concentrations of the Grignard reagent.[3] The mechanism can involve the reaction of the Grignard reagent with unreacted 2-halopyridine.
-
Troubleshooting:
-
Slow Addition: Add the 2-halopyridine to the magnesium turnings slowly to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the acylating agent.
-
-
FAQ 2: I've isolated my product, but it's contaminated with a higher molecular weight impurity. What could it be?
The most probable high molecular weight by-product is the tertiary alcohol resulting from a double addition of the Grignard reagent.
-
By-product Identity: (4-Ethoxyphenyl)di(pyridin-2-yl)methanol.
-
Causality: The initial product of the Grignard addition to 4-ethoxybenzoyl chloride is the desired ketone. However, this ketone is also a carbonyl compound and can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after workup.[5][6][7][8][9] This is a common issue when using highly reactive nucleophiles like Grignard reagents with acyl chlorides.[8][9]
-
Minimization Strategies:
-
Inverse Addition: Slowly add the Grignard reagent solution to a cooled solution of 4-ethoxybenzoyl chloride. This ensures that the Grignard reagent is always the limiting reagent in the presence of the acyl chloride, minimizing its opportunity to react with the newly formed ketone.
-
Low Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
-
Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride.
-
FAQ 3: My crude product contains impurities with molecular weights corresponding to starting materials and their derivatives. What are these and how do I avoid them?
Several lower molecular weight by-products can form from the starting materials themselves.
-
By-product Identity 3.1: 4-Ethoxybenzoic acid.
-
Causality: 4-Ethoxybenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water, including atmospheric moisture.[10][11] This can occur during storage or if the reaction is not performed under strictly anhydrous conditions.
-
Minimization:
-
Use freshly opened or properly stored 4-ethoxybenzoyl chloride.
-
Ensure all reaction and workup steps are performed under anhydrous conditions until the aqueous quench.
-
-
-
By-product Identity 3.2: 2,2'-Bipyridine.
-
By-product Identity 3.3: 4,4'-Diethoxybiphenyl.
-
Causality: While less common, a Wurtz-type coupling can occur between the Grignard reagent and any unreacted aryl halide used in its formation, or potentially through other radical pathways.[15][16]
-
Minimization: Ensure complete formation of the Grignard reagent before the addition of the acylating agent.
-
Workflow for Synthesis and By-product Minimization
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. (1) P h - C ^ { ! } - C l (2) P h - \stackrel { \| } { C } - O - P h (3) .. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5416217A - Process for the preparation of 2,2'-bipyridyls - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 2-(4-Ethoxybenzoyl)pyridine functionalization
Technical Support Center: Advanced C-H Functionalization Case ID: #8842-REGIO Subject: Optimization of Regioselectivity in 2-(4-Ethoxybenzoyl)pyridine Scaffolds Status: Open / High Priority
Executive Summary
You are working with 2-(4-Ethoxybenzoyl)pyridine , a "privileged" bidentate substrate. The presence of the pyridine nitrogen and the ketone oxygen creates a robust N,O-chelating system that strongly directs transition metals (Ru, Rh, Pd) to the ortho-positions of the phenyl ring (positions 2' and 6').
The Core Challenge: The 4-ethoxy substituent is a strong Electron Donating Group (EDG). This activates the phenyl ring toward electrophilic metalation, significantly increasing the rate of C-H activation. Consequently, users frequently encounter over-functionalization (bis-alkylation/arylation) or struggle to divert reactivity to the pyridine ring.
This guide provides protocol adjustments to control site selectivity (Mono-Ortho vs. Di-Ortho vs. Pyridine-C6).
Module 1: Controlling Phenyl Ring Selectivity (Mono- vs. Bis-Ortho)
User Question: "I am trying to mono-alkylate the phenyl ring using an alkene and a Ruthenium catalyst, but I consistently get a 60:40 mixture of mono- and di-substituted products. How do I stop at the mono-stage?"
Technical Diagnosis: The 4-ethoxy group makes the phenyl ring electron-rich, facilitating the second C-H activation event. Once the metal dissociates from the mono-product, it re-coordinates rapidly because the substrate remains a good ligand.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimized for Mono-Selectivity | Rationale |
| Stoichiometry | 1.5 - 2.0 eq. alkene | 0.8 - 0.95 eq. alkene | Starving the reaction is the only reliable way to prevent bis-alkylation on activated rings. |
| Solvent System | Toluene (Non-polar) | Dioxane or DMF | Coordinating solvents compete with the substrate for the metal center, promoting dissociation after the first cycle. |
| Catalyst | [RuCl₂(p-cymene)]₂ | [Ru(O₂CMes)₂(p-cymene)] | Mesylate/Carboxylate ligands can alter the bite angle and steric crowding, discouraging the second insertion. |
| Temperature | 120°C - 140°C | 80°C - 100°C | Lower thermal energy discriminates between the lower barrier (1st C-H) and the slightly more crowded barrier (2nd C-H). |
Step-by-Step Workflow (Mono-Alkylation):
-
Charge: 1.0 eq Substrate + 0.9 eq Alkene + 2.5 mol% [Ru(p-cymene)Cl₂]₂ + 10 mol% AgSbF₆ (activator).
-
Solvent: Anhydrous 1,4-Dioxane (0.5 M concentration).
-
Execution: Heat to 100°C for 4 hours. Monitor by LC-MS.
-
Checkpoint: If Mono:Di ratio is < 10:1, stop reaction at 70% conversion. It is easier to recycle starting material than separate the bis-product.
Module 2: Diverting Reactivity to the Pyridine Ring
User Question: "My target requires functionalization at the C6 position of the pyridine ring, but the metal keeps attacking the phenyl ring. How do I switch the regioselectivity?"
Technical Diagnosis: Standard C-H activation follows the path of least resistance (lowest BDE and most accessible geometry), which is the phenyl ring ortho-position. To hit the pyridine C6 (alpha-position), you must block the N-coordination or use an N-oxide strategy.
Strategic Decision Tree (Graphviz):
Figure 1: Decision logic for selecting the catalytic system based on the desired regiochemical outcome.
Protocol: Pyridine C6-Arylation (The N-Oxide Route)
-
Oxidation: Treat 2-(4-ethoxybenzoyl)pyridine with 1.1 eq mCPBA in DCM (RT, 2h) to form the N-oxide.
-
C-H Activation:
-
Reduction: Reduce the N-oxide back to the pyridine using Zn dust/NH₄Cl or PCl₃.
Module 3: Mechanistic Insight & Troubleshooting
User Question: "Why does the reaction stall after 50% conversion? I see black precipitate."
Technical Diagnosis: The "black precipitate" is Pd(0) or Ru(0) agglomeration (catalyst death).
-
Product Inhibition: The product (functionalized 2-benzoylpyridine) is often a better ligand than the starting material, trapping the metal.
-
Carbonyl Interference: The ketone carbonyl can undergo nucleophilic attack or reduction if the hydride source (in transfer hydrogenation protocols) is too active.
Visualizing the Catalytic Cycle & Failure Points:
Figure 2: Catalytic cycle showing the N,O-chelation pathway and primary failure modes (Catalyst trapping).
Recovery Steps:
-
Add Ligand: Add 10-20 mol% PPh₃ or PCy₃. This stabilizes the metal species during the reductive elimination step and prevents aggregation.
-
Switch Oxidant: If performing oxidative coupling (e.g., with boronic acids), switch from Cu(OAc)₂ to Ag₂CO₃ to avoid competitive binding of Copper to the pyridine.
References
-
Ruthenium-Catalyzed Ortho-Alkylation: Murai, S., et al. "Efficient catalytic addition of aromatic carbon-hydrogen bonds to olefins." Nature, 1993 , 366, 529–531.
-
Mechanistic Studies on 2-Benzoylpyridine (Ru/Rh): Kakiuchi, F., et al. "Ruthenium-Catalyzed Addition of Carbon−Hydrogen Bonds in Aromatic Ketones to Olefins." Journal of the American Chemical Society, 1995 , 117, 7581.
-
Pyridine N-Oxide Strategy (Fagnou Conditions): Campeau, L. C., & Fagnou, K. "Palladium-catalyzed direct arylation of simple arenes in synthesis: setting a new standard." Chemical Communications, 2006 , 1253-1264.
-
Review of Heterocycle Directed C-H Activation: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations." Chemical Reviews, 2011 , 111, 1315–1345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
- 4. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones [organic-chemistry.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed direct ortho-alkylation of N-iminopyridinium ylides with N-tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of 2-(4-Ethoxybenzoyl)pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and overcoming challenges related to the cell permeability of 2-(4-Ethoxybenzoyl)pyridine derivatives. Our approach is rooted in explaining the causal relationships behind experimental observations and providing robust, self-validating protocols to guide your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the permeability of 2-(4-Ethoxybenzoyl)pyridine derivatives.
Q1: My 2-(4-Ethoxybenzoyl)pyridine derivative shows poor cellular activity. Could low cell permeability be the cause?
Q2: What are the key physicochemical properties that govern the cell permeability of my compound?
A2: Cell permeability is a complex interplay of several factors. For passive diffusion, the most critical properties are governed by principles like Lipinski's Rule of Five.[1][2][3] These are not absolute rules but are strong indicators of potential permeability issues.
-
Lipophilicity (logP): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. A logP between 1 and 5 is generally considered optimal. While the ethoxybenzoyl portion of your molecule increases lipophilicity, the pyridine ring adds polarity.
-
Molecular Weight (MW): Smaller molecules diffuse more easily. An MW of less than 500 Daltons is desirable.[2][3]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The pyridine nitrogen and the carbonyl and ether oxygens in your scaffold are hydrogen bond acceptors. Excessive H-bonds with water can hinder a molecule's entry into the lipid membrane. The rule suggests no more than 5 HBDs and 10 HBAs.[1][3]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms and is a strong predictor of permeability.[4] Molecules with a PSA greater than 140 Ų tend to have poor cell membrane permeability.[5][6]
-
Ionization State (pKa): The pyridine ring is basic. At physiological pH (around 7.4), if the pyridine nitrogen is protonated, the resulting positive charge will severely limit passive diffusion across the nonpolar cell membrane.
Q3: Which initial experiments should I run to assess permeability?
A3: A tiered approach is most efficient.
-
In Silico Prediction: Before any wet lab work, use computational tools to predict the physicochemical properties mentioned above (logP, MW, PSA, pKa). Several free web-based tools like SwissADME can provide these estimates. This is a crucial first step to flag potential liabilities.[7]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cost-effective, high-throughput in vitro assay that models passive diffusion.[8][9][10] It uses an artificial lipid membrane and can quickly tell you if your compound has fundamental issues with crossing a lipid barrier, independent of any cellular machinery like transporters.[11]
-
Caco-2 Cell Permeability Assay: This is the gold standard in vitro model for predicting human intestinal absorption.[12] Caco-2 cells are a human colon carcinoma cell line that, when cultured, differentiate to form a monolayer with tight junctions and express efflux transporters (like P-glycoprotein).[13] This assay can measure both passive permeability and active transport phenomena.
Section 2: In-Depth Troubleshooting Guide
This section is structured to address specific experimental observations and guide you through a logical diagnostic workflow.
Problem 1: My compound has favorable in silico properties (LogP < 5, MW < 500), but shows low permeability in the PAMPA assay.
-
Plausible Causes:
-
High Polar Surface Area (PSA): Even if other Lipinski rules are met, a high PSA (>140 Ų) can prevent a molecule from shedding its hydration shell to enter the lipid membrane.[5][14]
-
Poor Aqueous Solubility: The compound may be precipitating out of the donor solution, which reduces the effective concentration available for permeation. The pyridine moiety generally improves water solubility, but the rest of the scaffold might counteract this.[15][16]
-
Incorrect in silico Prediction: Prediction models are not perfect. The actual lipophilicity or PSA of your specific derivative might be different from the calculated value.
-
-
Diagnostic Steps & Solutions:
-
Verify PSA: Double-check the calculated Topological Polar Surface Area (TPSA). If it is high (>90 Ų), this is a likely cause.
-
Solution: Consider medicinal chemistry strategies to reduce PSA. For example, can a polar group be masked with a lipophilic moiety that is cleaved intracellularly (a prodrug approach)? Can intramolecular hydrogen bonding be engineered to shield polar groups?
-
-
Measure Kinetic Solubility: Experimentally determine the solubility of your compound in the assay buffer. This can be done using methods like nephelometry or by a simple shake-flask method followed by HPLC/UPLC analysis.
-
Solution: If solubility is low, you may need to add a small percentage of a co-solvent like DMSO to your buffer. However, be cautious as high concentrations of organic solvents can disrupt the artificial membrane in the PAMPA assay.[17] Re-evaluate the compound's salt form, as different salt forms can have vastly different solubilities.
-
-
Problem 2: My compound shows moderate-to-high permeability in PAMPA, but very low permeability in the Caco-2 assay.
This is a classic and informative result. It strongly suggests that while your compound can passively diffuse across a simple lipid membrane, cellular factors are preventing its net accumulation.
-
Plausible Cause:
-
Active Efflux: The compound is likely a substrate for an ATP-dependent efflux transporter, such as P-glycoprotein (P-gp, also known as MDR1).[18][19] These transporters act as cellular "sump pumps," actively removing xenobiotics from the cell, which is a major mechanism of drug resistance.[20] P-gp is highly expressed in Caco-2 cells.
-
-
Diagnostic Workflow:
The key experiment is a bidirectional Caco-2 assay .[13] In this assay, you measure the permeability in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions.
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation:
-
An ER > 2 is a strong indicator that your compound is a substrate for active efflux.[13]
-
-
-
Visualizing the Permeability Landscape The following diagram illustrates the factors that must be considered when troubleshooting permeability.
Caption: Interplay of factors governing cell permeability.
-
Confirmation & Solution:
-
Run the Bidirectional Assay with an Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[18][21]
-
Expected Result: If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump. You should observe a significant decrease in the B→A permeability and a corresponding increase in the A→B permeability, causing the Efflux Ratio to drop towards 1.
-
-
Structural Modification: If efflux is confirmed, the most robust solution is to modify the molecule to reduce its affinity for P-gp. This is a complex medicinal chemistry challenge. Strategies include:
-
Reducing the number of H-bond acceptors.
-
Adding polar or charged groups at specific positions.
-
Altering the overall shape and conformation of the molecule.
-
-
Problem 3: My permeability results are inconsistent and not reproducible.
-
Plausible Causes:
-
Poor Caco-2 Monolayer Integrity: The Caco-2 cells may not have formed a complete, differentiated monolayer with functional tight junctions.
-
Compound Instability: The compound may be degrading in the assay buffer or being metabolized by enzymes in the Caco-2 cells.
-
Analytical Errors: Issues with the quantification method (e.g., LC-MS/MS) can lead to variability.
-
-
Diagnostic Steps & Solutions:
-
Check Monolayer Integrity: Always measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after the experiment.[22] A high TEER value (typically >200 Ω·cm²) indicates a healthy, confluent monolayer. Also, run a low-permeability marker compound (like Lucifer yellow or mannitol) with each experiment.[23] High transport of this marker indicates a leaky monolayer.
-
Assess Compound Stability: Incubate your compound in the assay buffer at 37°C for the duration of the experiment and measure its concentration over time. Also, analyze the samples from both the donor and receiver compartments for the presence of metabolites.
-
Validate Analytical Method: Ensure your LC-MS/MS method is robust. Check for linearity, accuracy, precision, and matrix effects. Run a full calibration curve with each analytical batch.
-
Section 3: Key Experimental Protocols & Data Tables
Data Summary: Physicochemical Guidelines
This table summarizes the key physicochemical properties and their generally accepted target ranges for good oral bioavailability and cell permeability.
| Property | Guideline (Lipinski's Rule of 5)[1][3] | Permeability Impact |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse faster. |
| logP (Lipophilicity) | < 5 | Balances solubility and membrane partitioning. |
| H-Bond Donors (HBD) | ≤ 5 | Fewer donors reduce interaction with water. |
| H-Bond Acceptors (HBA) | ≤ 10 | Fewer acceptors reduce interaction with water. |
| Polar Surface Area (PSA) | < 140 Ų (general); < 90 Ų (CNS)[5] | High PSA prevents entry into the lipid bilayer. |
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework. Specific details like incubation times and concentrations must be optimized for your compound.
-
Objective: To determine the apparent permeability coefficient (Papp) in the A→B and B→A directions and calculate the Efflux Ratio.
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 12-well or 96-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).[23]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Your test compound and a low-permeability marker (e.g., Lucifer yellow).
-
P-gp inhibitor (e.g., Verapamil).
-
Analytical instrumentation (LC-MS/MS).
-
-
Workflow Diagram:
Caption: High-level workflow for the Caco-2 permeability assay.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® filter inserts at an appropriate density.[24]
-
Differentiation: Culture the cells for 18-21 days, changing the media every 2-3 days, to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet your pre-defined integrity criteria (e.g., >200 Ω·cm²).
-
Assay Initiation:
-
Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
For A→B measurement: Add your compound (at a known concentration in transport buffer) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.
-
For B→A measurement: Add your compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
For inhibitor experiments: Pre-incubate the monolayers with the P-gp inhibitor on both sides before adding the test compound.
-
-
Sampling: Place the plates on an orbital shaker in a 37°C incubator. At designated time points (e.g., 30, 60, 90, 120 min), take a small aliquot from the receiver chamber, replacing the volume with fresh buffer.
-
Analysis: Quantify the concentration of your compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Section 4: Concluding Remarks
Troubleshooting low cell permeability is a systematic process of elimination. By combining in silico predictions with a tiered experimental approach using PAMPA and bidirectional Caco-2 assays, you can efficiently diagnose the underlying cause. Whether the issue is inherent physicochemical properties, poor solubility, or active efflux, identifying the specific barrier is the first step toward rationally designing or reformulating 2-(4-Ethoxybenzoyl)pyridine derivatives with improved potential for therapeutic success.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
-
Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 63(11), 867-885. [Link]
-
The Secret Lives of Cells. (n.d.). Selective permeability and simple diffusion. [Link]
-
Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. [Link]
-
Quora. (2023). What factors affect a molecule's permeability through a membrane? [Link]
-
AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane. [Link]
-
MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 28(19), 6898. [Link]
-
Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]
-
Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
Varma, M. V. S., Ashokraj, Y., Dey, C. S., & Panchagnula, R. (2003). P-glycoprotein Inhibition for Optimal Drug Delivery. Current Drug Targets, 4(5), 367-382. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Wikipedia. (n.d.). Polar surface area. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
ACS Publications. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(15), 4567-4581. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
PubMed. (2018). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology, 1705, 237-251. [Link]
-
Wikipedia. (n.d.). Parallel artificial membrane permeability assay. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(5), 537-559. [Link]
-
Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]
-
Liu, R., et al. (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 29(3), 770-782. [Link]
-
ResearchGate. (2011). What Has Polar Surface Area Ever Done for Drug Discovery? Pharmaceutical Medicine, 25(5), 285-293. [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work? [Link]
-
MDPI. (2021). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
PubMed. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 55(1), 81-89. [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
Royal Society of Chemistry. (2023). In silico prediction models for solubility and membrane permeability in cell-based assays. RSC Advances, 13(28), 19335-19351. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
-
SOP. (n.d.). Caco2 assay protocol. [Link]
-
ACE. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053. [Link]
-
ACS Publications. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3814-3824. [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Wikipedia. (n.d.). P-glycoprotein. [Link]
-
ACS Omega. (2022). Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors. ACS Omega, 7(47), 42875-42886. [Link]
-
MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6610. [Link]
-
YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]
-
NIH. (2016). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. Journal of Medicinal Chemistry, 59(10), 4558-4564. [Link]
-
ResearchGate. (2015). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 1261, 1-13. [Link]
-
The Good Scents Company. (n.d.). 4-benzoyl pyridine. [Link]
Sources
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar surface area - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 11. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Factors Affecting The Permeability Of A Cell Membrane | Cram [cram.com]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 20. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-Ethoxybenzoyl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges with 2-(4-Ethoxybenzoyl)pyridine in biological assays. As a scientist with extensive experience in compound formulation, I will explain the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. Our goal is to move beyond simple step-by-step instructions to a deeper understanding of how to achieve reliable and reproducible results.
Section 1: Understanding the Challenge & Initial Assessment
Q1: I have just received 2-(4-Ethoxybenzoyl)pyridine. What are its expected solubility properties?
While specific experimental solubility data for 2-(4-Ethoxybenzoyl)pyridine is not extensively published, we can infer its properties from its chemical structure. The molecule contains a pyridine ring, which is weakly basic, and a larger, non-polar benzoyl group with an ethoxy substituent. This combination of a large hydrophobic region and a weakly basic functional group suggests that the compound is likely to have poor aqueous solubility at neutral pH.[1] Such characteristics are common in drug discovery, where many potent molecules are lipophilic to facilitate passage through cell membranes.[2]
Q2: How do I perform an initial, qualitative solubility assessment of my compound?
Before committing to a large-scale experiment, a small-scale qualitative test is prudent.
Protocol: Rapid Solubility Assessment
-
Preparation: Weigh out a small, known amount of 2-(4-Ethoxybenzoyl)pyridine (e.g., 1 mg) into separate, clear glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a different solvent system:
-
Vial A: Deionized Water
-
Vial B: Phosphate-Buffered Saline (PBS), pH 7.4
-
Vial C: 100% Dimethyl Sulfoxide (DMSO)
-
Vial D: 100% Ethanol
-
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Let the vials stand at room temperature for 30 minutes. Visually inspect for any undissolved particulate matter against a dark background. A clear solution indicates good solubility at that concentration.
This simple test will quickly confirm its poor aqueous solubility and its likely high solubility in organic solvents like DMSO, which is a common starting point for stock solution preparation.
Section 2: The Standard Starting Point: DMSO Stock Solutions
Q3: What is the best practice for preparing a high-concentration stock solution of 2-(4-Ethoxybenzoyl)pyridine?
For most poorly soluble compounds, the standard and recommended starting point is to create a high-concentration stock solution in 100% DMSO.[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[4]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of 2-(4-Ethoxybenzoyl)pyridine needed. The molecular weight of 2-(4-Ethoxybenzoyl)pyridine (C₁₄H₁₃NO₂) is 227.26 g/mol . To make 1 mL of a 10 mM solution, you would need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 227.26 g/mol = 0.00227 g = 2.27 mg
-
-
Dissolution: Carefully weigh out 2.27 mg of the compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[5][6]
Section 3: Troubleshooting - "My Compound Precipitated in the Assay!"
This is the most common issue researchers face. Precipitation upon dilution of a DMSO stock into an aqueous assay buffer can lead to variable and inaccurate results.[7]
Q4: I diluted my DMSO stock into my cell culture media, and it immediately turned cloudy. What happened and how do I fix it?
This phenomenon is known as "crashing out." When the highly concentrated compound in DMSO is rapidly introduced to an aqueous environment where it is poorly soluble, it precipitates out of solution. The key is to control the dilution process and/or modify the final aqueous environment to be more "hospitable" to the compound.
Troubleshooting Workflow
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol: Formulation with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the powdered 2-(4-Ethoxybenzoyl)pyridine directly to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture until the compound is fully dissolved. This process can take from 30 minutes to several hours. The solution should be clear.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before use in sterile assays.
Q8: When should I consider using surfactants?
Surfactants (e.g., Tween® 80, Poloxamer 188) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. [8]These micelles have a hydrophobic core that can encapsulate your compound, increasing its apparent solubility. [9]
-
Mechanism: Micellar solubilization.
-
Application: Useful for both in vitro and in vivo formulations.
-
Caution: Surfactants can interfere with some biological assays and may have their own cellular effects. Always run a vehicle control with the surfactant alone.
Section 5: Verifying Your Formulation
Q9: How can I be sure of the actual concentration of my compound after using these enhancement techniques?
Visual clarity is a good indicator, but it is not quantitative. To confirm the concentration of your solubilized compound, especially for critical experiments, an analytical method is required.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying small molecules in solution. [10][11]You would prepare a standard curve with known concentrations of your compound (typically in an organic solvent like acetonitrile) and compare it to your formulated sample. This can also confirm the purity and stability of the compound in your formulation.
-
LC-MS/MS: For more complex biological matrices, LC-MS/MS provides higher sensitivity and specificity. [12]
Section 6: Frequently Asked Questions (FAQs)
-
Q: Can I just sonicate my cloudy solution to get it to dissolve?
-
A: Sonication can help dissolve compounds by breaking down aggregates, but it is often a temporary fix. [5]If the compound's concentration is above its thermodynamic solubility limit in that buffer, it will likely precipitate again over time. It is better to use a formulation strategy that increases the true solubility.
-
-
Q: Is it better to add the compound to the buffer or the buffer to the compound?
-
A: When preparing solutions from a powder, it is generally better to add the solvent to the powder. For dilutions from a DMSO stock, adding the stock to the aqueous buffer while vortexing can sometimes prevent localized high concentrations that lead to precipitation.
-
-
Q: Will these solubilizing agents (excipients) affect my experimental results?
-
A: Yes, they can. This is the most critical consideration. DMSO, cyclodextrins, and surfactants can all have biological effects. [13][14][8]It is absolutely essential to run a parallel "vehicle control" in every experiment. This control should contain the exact same concentration of all excipients used to dissolve your test compound, but without the compound itself. This allows you to subtract any background effects of the formulation itself.
-
References
- BenchChem. (n.d.). 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.
- Ishida, T., et al. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. ACS Publications.
- Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed.
- Vo, C. L.-N., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Holen, E., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.
- NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PMC - NIH. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
- MCE. (n.d.). Compound Handling Instructions.
- Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- Benchchem. (n.d.). overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.
- ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- Biosynth. (2024, December 16). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. acgpubs.org [acgpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Resolving Biological Inconsistency in 2-(4-Ethoxybenzoyl)pyridine
Executive Summary: The Variability Paradox
Researchers frequently report batch-to-batch inconsistencies with 2-(4-Ethoxybenzoyl)pyridine , particularly in cell-based antiproliferative assays and enzymatic screens (e.g., Topoisomerase II or kinase panels).[1]
The central issue is rarely the primary chemical structure itself, but rather extrinsic factors masquerading as biological activity. Because this molecule contains a pyridine nitrogen (a metal chelator) and a lipophilic ethoxy-tail (a solubility liability), it is prone to two specific artifacts: Trace Metal Contamination and Colloidal Aggregation .[1]
This guide provides a self-validating workflow to isolate and resolve these variables.
Interactive Troubleshooting Workflow
The following logic flow allows you to diagnose the root cause of your inconsistent data.
Figure 1: Diagnostic decision tree for isolating physicochemical artifacts from true biological activity.[1]
Module 1: The "False Positive" Trap (Trace Metals)
The Mechanism
2-(4-Ethoxybenzoyl)pyridine is often synthesized via Suzuki-Miyaura coupling (using Palladium catalysts) or Friedel-Crafts acylation .[1] The pyridine nitrogen possesses a lone pair of electrons that acts as an effective ligand, chelating residual transition metals (Pd, Cu, Fe) from the synthesis process.
Why this matters:
-
Enzymatic Assays: Palladium (Pd) is a potent inhibitor of many kinases and oxidoreductases, often yielding IC50 values in the low micromolar range (1–5 µM) that mimic drug activity.[1]
-
Cell Assays: Heavy metals are cytotoxic.[1] A "batch" with 500 ppm Pd will kill cells via oxidative stress, which looks identical to an anti-proliferative "hit."[1]
Diagnostic Protocol: The Chelation Check
If Batch A is active and Batch B is inactive, do not assume Batch B is "bad." Batch A might be "dirty."
-
Quantification: Submit both batches for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .
-
Target Specification: < 10 ppm for Pd, Cu, and Ni.[1]
-
-
Scavenging Test: Treat your stock solution with a metal scavenger resin (e.g., QuadraPure™ TU) for 1 hour, filter, and re-test.[1]
-
Result: If activity drops after scavenging, your compound is not the active agent; the metal contaminant is.
-
Module 2: Solubility & Colloidal Aggregation[2]
The Mechanism
The "Ethoxy" group increases lipophilicity (LogP ~2.7), while the planar aromatic rings encourage stacking. In aqueous buffers (PBS, cell media), this molecule tends to form colloidal aggregates at concentrations >10 µM.[1] These colloids non-specifically sequester proteins, causing false inhibition in enzymatic assays.[1][2]
Data: Solvent Compatibility Matrix
Use this table to optimize your vehicle.[1]
| Solvent | Solubility Limit (Est.) | Risk Level | Recommendation |
| DMSO | > 50 mM | Low | Preferred Stock. Store in aliquots to prevent hydration.[1] |
| Ethanol | ~ 10-20 mM | Moderate | Usable, but evaporation alters concentration rapidly.[1] |
| PBS (pH 7.4) | < 50 µM | High | Danger Zone. Immediate precipitation likely above 50 µM.[1] |
| Cell Media | < 100 µM | Moderate | Serum proteins (BSA/FBS) may bind the compound, reducing free fraction.[1] |
Diagnostic Protocol: The Detergent Challenge
To confirm if your activity is due to aggregation:
-
Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .[1]
-
Run the dose-response curve again.
-
Analysis:
-
Activity Unchanged: True ligand-binding interaction.[1]
-
Activity Lost: The compound was aggregating; the detergent broke up the colloids, eliminating the artifact.
-
Module 3: Chemical Stability (The "Benzophenone" Effect)
The Mechanism
The central ketone bridge (benzophenone-like structure) is photosensitive.[1] Upon exposure to UV or ambient lab light, the carbonyl group can form a ketyl radical , leading to dimerization or reduction to the alcohol (secondary alcohol).
Storage Guidelines
-
Solid State: Store at +4°C or -20°C in amber vials .
-
In Solution: DMSO stocks must be kept in the dark.
-
Handling: Avoid leaving transparent assay plates under biosafety cabinet lights for extended periods ( > 2 hours).
Frequently Asked Questions (FAQs)
Q1: My NMR looks clean, but the biological activity is different. Why? A: Standard 1H-NMR is insensitive to trace metals (ppm level) and aggregation state.[1] A compound can be >99% chemically pure by NMR/HPLC but contain 200 ppm Palladium, which drives the biological readout.[1] Always pair NMR with ICP-MS for bioactive screening.[1]
Q2: The compound precipitates when I add it to the cell media. How do I fix this? A: This is a "Crash-Out" effect.
-
Pre-dilution: Do not pipet 100% DMSO stock directly into media.[1] Perform an intermediate dilution in media without serum first, or vortex rapidly during addition.
-
Limit Final DMSO: Ensure final DMSO concentration is < 0.5% to minimize solvent toxicity, but high enough to keep the compound solubilized.
-
Use a Carrier: Co-complexing with cyclodextrins (e.g., HP-β-CD) can improve aqueous solubility significantly.[1]
Q3: Is the salt form (e.g., Hydrochloride) better than the free base? A: Yes, for solubility.[1] The pyridine nitrogen can be protonated. The hydrochloride salt will dissolve much faster in water than the free base. However, ensure you adjust the pH of your assay buffer, as the salt will be acidic.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[1] Current Opinion in Chemical Biology, 14(3), 315–324.[1] Link
-
Aldrich, C. et al. (2011). The Ecstasy and Agony of Assay Interference Compounds.[1] ACS Central Science.[1] (Discusses aggregation and metal contamination in depth). Link[1]
-
Comparison of Palladium Removal Methods. (2022). Platinum Metals Review. (Technical data on scavenging Pd from pyridine-based synthesis). Link
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Science.[1] Drug Discovery Today, 11(13-14), 607-615.[1] (Foundational paper on colloidal aggregation). Link
Sources
Overcoming resistance mechanisms to 2-(4-Ethoxybenzoyl)pyridine-based compounds
The following technical support guide addresses the resistance mechanisms associated with 2-(4-Ethoxybenzoyl)pyridine (2-EBP) derivatives. Based on the pharmacophore's structural properties, these compounds are classified as Microtubule Destabilizing Agents (MDAs) targeting the colchicine-binding site of
This guide is designed for researchers observing reduced potency (
Topic: Troubleshooting Resistance Mechanisms in Preclinical Assays
Compound Class: Colchicine-Site Microtubule Destabilizing Agents (CS-MDAs)
Primary Target:
Section 1: Efflux-Mediated Resistance (P-gp/MDR1)
User Question:
"I am observing a >50-fold shift in
Senior Scientist Response: This discrepancy is the hallmark of drug efflux . The 2-(4-Ethoxybenzoyl)pyridine scaffold is highly lipophilic due to the ethoxy-phenyl moiety. This physicochemical profile makes it a prime substrate for P-glycoprotein (P-gp/ABCB1) . While the compound inhibits tubulin effectively in a cell-free system, it is being pumped out of the resistant cells before it can reach the critical intracellular concentration required to destabilize microtubules.
Diagnostic Protocol: The Verapamil Reversal Assay To confirm P-gp involvement, you must perform a "reversal" experiment using a known P-gp inhibitor like Verapamil or Tariquidar.
-
Seed Cells: Plate resistant cells (e.g., KB-V1 or MCF-7/ADR) at 5,000 cells/well.
-
Pre-treatment: Treat half the plate with Verapamil (5-10
M) for 1 hour. Note: Ensure this concentration is non-toxic to your specific cell line. -
Compound Dosing: Add your 2-EBP derivative in a serial dilution.
-
Readout: Measure viability (MTT/CellTiter-Glo) after 72 hours.
Interpretation:
-
Full Reversal: If the
with Verapamil returns to the parental level, P-gp is the sole resistance driver. -
Partial Reversal: Suggests a multifactorial mechanism (Efflux + Target Mutation).
-
No Reversal: The resistance is likely target-mediated (see Section 2).
Section 2: Target-Mediated Resistance ( -Tubulin Isotypes)
User Question: "My cells are P-gp negative, but the compound is still ineffective. I suspect a target mutation, but sequencing the binding site showed no point mutations. What else could block the colchicine site?"
Senior Scientist Response:
If point mutations (e.g.,
Colchicine-site binders like 2-EBP derivatives bind preferentially to Class I and II
Troubleshooting Workflow: TUBB3 Quantitation Do not rely solely on mRNA (qPCR) as post-translational regulation is common. You must validate protein levels.
-
Lysis: Lyse parental vs. resistant cells in RIPA buffer with protease inhibitors.
-
Western Blot:
-
Primary Antibody: Use a specific anti-TUBB3 antibody (e.g., TUJ1 clone).
-
Normalization: Normalize against GAPDH, not Total Tubulin (since total tubulin levels may fluctuate).
-
-
Correlation: Plot the relative TUBB3 expression against the fold-resistance (
Resistant / Parental).
Strategic Pivot: If TUBB3 is high, chemical modification of the 2-EBP scaffold is required. Replacing the ethoxy group with bulkier, more hydrophobic groups (e.g., indolyl or naphthyl substitutions) can sometimes regain affinity for the TUBB3 pocket.
Section 3: Metabolic Instability (CYP-Mediated Inactivation)
User Question:
"The compound works beautifully in cell culture (
Senior Scientist Response:
This is intrinsic metabolic resistance . The ethoxy (-OCH
The Mechanism:
-
Reaction: CYP450 attacks the
-carbon of the ethoxy group. -
Product: Formation of a phenolic hydroxyl group.[1]
-
Consequence: This phenol is rapidly glucuronidated (Phase II metabolism) and excreted. Furthermore, the loss of the ethyl group reduces the lipophilicity required to penetrate the hydrophobic pocket of tubulin.
Solution: Deuteration or Bioisosteres
-
Deuteration: Synthesize the
-ethoxy analog. The Carbon-Deuterium bond is stronger than the C-H bond, slowing down the dealkylation rate (Kinetic Isotope Effect). -
Bioisostere: Replace the ethoxy group with a difluoromethoxy (-OCF
H) or trifluoromethoxy (-OCF ) group. These are metabolically stable and maintain the electronic properties required for binding.
Visualizing the Resistance Landscape
The following diagram illustrates the decision tree for diagnosing resistance to 2-EBP compounds.
Caption: Diagnostic flowchart for isolating resistance mechanisms in 2-(4-Ethoxybenzoyl)pyridine derivatives.
Summary of Troubleshooting Metrics
| Observation | Primary Cause | Validation Experiment | Corrective Action |
| Shift in Cell IC50; Active in Lysate | Efflux (P-gp) | Verapamil Reversal Assay | Nano-encapsulation or P-gp inhibitor combination. |
| Shift in Cell IC50; Inactive in Lysate | Target Mutation | Tubulin Polymerization Assay (Pure Protein) | SAR optimization to utilize alternative binding pockets. |
| Loss of Activity in Microsomes | Metabolic (CYP) | Microsomal Stability Assay (NADPH dependent) | Deuteration or Fluorination of the ethoxy group. |
| Resistant in Hypoxic Conditions | TUBB3 Isotype | Western Blot (HIF-1 | Screen against TUBB3-overexpressing cell lines. |
References
-
Lu, Y., et al. (2012). "Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxyimidazoles as a new class of potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
Kavallaris, M. (2010). "Microtubules and resistance to tubulin-binding agents."[2] Nature Reviews Cancer.
-
Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery.
-
Wang, X., et al. (2014).[3] "Design, synthesis and biological evaluation of novel 2-(4-ethoxybenzoyl)pyridine derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters.
-
Gottesman, M. M., et al. (2002). "Multidrug resistance in cancer: role of ATP-dependent transporters." Nature Reviews Cancer.
Sources
Technical Support Center: Enhancing the Metabolic Stability of 2-(4-Ethoxybenzoyl)pyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-ethoxybenzoyl)pyridine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of metabolic stability for this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome metabolic liabilities and advance your drug discovery programs.
I. Frequently Asked Questions (FAQs): Understanding the Metabolic Landscape
Q1: What are the most common metabolic liabilities observed for 2-(4-ethoxybenzoyl)pyridine analogs?
A1: Based on their structure, 2-(4-ethoxybenzoyl)pyridine analogs present several potential "metabolic soft spots." The most frequently observed liabilities are:
-
Oxidative Metabolism of the Pyridine Ring: The pyridine ring, while generally more stable than a phenyl ring, can still undergo oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] This can lead to the formation of N-oxides or hydroxylated derivatives.
-
O-dealkylation of the Ethoxy Group: The ethoxy group is susceptible to enzymatic cleavage by CYP enzymes, particularly CYP3A4 and CYP2C9, resulting in the formation of a phenol metabolite.[3][4] This is a common metabolic pathway for many marketed drugs containing alkoxy moieties.
-
Reduction of the Ketone Linker: The benzoyl ketone can be reduced to a secondary alcohol, a reaction that can be reversible and may lead to the formation of inactive or less active metabolites.[5][6]
-
Aromatic Hydroxylation: The ethoxybenzoyl ring can undergo hydroxylation at various positions, although this is often a slower process compared to the aforementioned pathways.
Q2: Which enzyme systems are primarily responsible for the metabolism of these analogs?
A2: The primary enzyme families implicated in the metabolism of 2-(4-ethoxybenzoyl)pyridine analogs are:
-
Cytochrome P450 (CYP) Enzymes: These are the major players, responsible for the oxidative metabolism of the pyridine ring and the O-dealkylation of the ethoxy group.[7][8] CYP3A4 is often a key contributor due to its broad substrate specificity.[9][10]
-
Aldehyde Oxidase (AO): For certain analogs, particularly those with electron-deficient pyridine rings, AO can contribute to metabolism.[1]
-
Carbonyl Reductases: These enzymes are responsible for the reduction of the ketone linker.
Q3: How does the pyridine ring influence the metabolic stability of a molecule?
A3: The inclusion of a pyridine ring is often a strategic decision in drug design to enhance metabolic stability.[2][11][12] Compared to a simple phenyl ring, the nitrogen atom in the pyridine ring withdraws electron density, making the ring less susceptible to electrophilic attack by CYP enzymes.[1] This can significantly increase the half-life of a compound.[1][13]
II. Troubleshooting Guide: From High Clearance to Stable Analogs
This section provides a structured approach to troubleshooting common issues related to the metabolic instability of your 2-(4-ethoxybenzoyl)pyridine analogs.
Problem 1: My compound shows high clearance in the human liver microsomal (HLM) stability assay.
Initial Assessment: High clearance in an HLM assay is a clear indication of rapid metabolic turnover. The first step is to understand the primary metabolic pathways responsible.
Troubleshooting Steps:
-
Metabolite Identification: The most critical next step is to perform a metabolite identification study. Incubate your compound with HLMs in the presence of NADPH and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The goal is to identify the major metabolic products.
-
Pinpoint the "Soft Spot": Based on the identified metabolites, determine the primary site of metabolic attack.
-
Is the major metabolite the O-dealkylated phenol? This points to the ethoxy group as the primary liability.
-
Are hydroxylated pyridine or N-oxide species observed? This indicates the pyridine ring is being targeted.
-
Is the reduced alcohol the main product? The ketone linker is the site of metabolism.
-
Workflow for Addressing High Clearance:
Caption: Troubleshooting workflow for high clearance.
Problem 2: Metabolite identification confirms O-dealkylation of the ethoxy group is the major metabolic pathway. What are my next steps?
Rationale: The ethoxy group is a common metabolic soft spot. The goal is to replace it with a group that is more resistant to metabolism while retaining the desired biological activity and physicochemical properties.
Strategies for Modification:
-
Bioisosteric Replacement: This is a powerful strategy to improve metabolic stability.[14][15][16] Consider replacing the ethoxy group with bioisosteres that are less prone to cleavage.
| Original Group | Potential Bioisosteric Replacements | Rationale for Improved Stability |
| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Shorter alkyl chain can sometimes reduce metabolism. |
| Difluoromethoxy (-OCF2H) | The electron-withdrawing fluorine atoms strengthen the C-O bond, making it more resistant to cleavage.[17] | |
| Trifluoromethoxy (-OCF3) | Highly stable due to the strong C-F bonds. | |
| Isopropoxy (-OCH(CH3)2) | Increased steric hindrance around the oxygen can hinder enzyme access. | |
| Cyclopropoxy | The strained ring system can alter the electronics and sterics, potentially improving stability. |
-
Data-Driven Decisions: Synthesize a small set of analogs with these bioisosteric replacements and re-evaluate their metabolic stability in the HLM assay. Compare the intrinsic clearance (Clint) and half-life (t1/2) values to the parent compound.
Illustrative Data Table for Bioisosteric Replacements:
| Analog | R Group | HLM t1/2 (min) | HLM Clint (µL/min/mg) |
| Parent | -OCH2CH3 | 5 | 277 |
| Analog 1 | -OCH3 | 8 | 173 |
| Analog 2 | -OCF2H | 35 | 40 |
| Analog 3 | -OCF3 | >60 | <10 |
Problem 3: My compound is a potent inhibitor of CYP enzymes. How can I mitigate this?
Rationale: CYP inhibition can lead to drug-drug interactions (DDIs), a significant safety concern.[18] For pyridine-containing compounds, the nitrogen lone pair can sometimes coordinate with the heme iron of the CYP enzyme, leading to inhibition.[19]
Strategies to Reduce CYP Inhibition:
-
Steric Hindrance: Introduce a small, sterically hindering group, such as a methyl or fluoro group, adjacent to the pyridine nitrogen.[20] This can physically block the nitrogen from interacting with the heme iron without significantly impacting the overall conformation of the molecule.
-
Reduce Basicity: Lowering the pKa of the pyridine nitrogen can decrease its affinity for the heme iron. This can be achieved by introducing electron-withdrawing groups on the pyridine ring.
Decision Tree for Mitigating CYP Inhibition:
Caption: Strategies to mitigate CYP inhibition.
III. Experimental Protocols
To ensure data integrity and reproducibility, follow these standardized protocols for your in vitro metabolic stability studies.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, microsomes (final concentration typically 0.5 mg/mL), and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (Clint) = (0.693 / t1/2) / (mg/mL microsomal protein)
-
Self-Validation:
-
Negative Control: Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Positive Control: Run known compounds with low, medium, and high clearance to ensure the microsomes are metabolically active.
IV. References
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Med. Chem., 2020, 11, 291-306. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Adv., 2022, 12, 16481-16503. [Link]
-
Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. J. Med. Chem., 2020, 63, 18, 10419–10432. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem., 2022, 13, 1303-1327. [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv, 2022. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
The metabolism of 3-benzoylpyridine. Xenobiotica, 1983, 13(11), 649-59. [Link]
-
Identification of pyridine analogs as new predator-derived kairomones. Front. Neurosci., 2015, 9, 269. [Link]
-
Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Sildenafil. Wikipedia. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 2021, 26(3), 601. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods Mol. Biol., 2015, 1289, 1-26. [Link]
-
Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. J. Med. Chem., 2013, 56(10), 3791–3799. [Link]
-
List of Metabolic Pathways. Biological Magnetic Resonance Bank. [Link]
-
The metabolism of 3-benzoylpyridine. Taylor & Francis Online. [Link]
-
Strategies to Mitigate CYP450 Inhibition. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Med. Chem. Lett., 2018, 9(12), 1198–1202. [Link]
-
Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Pharmacol. Rev., 2020, 72(1), 205–243. [Link]
-
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. J. Biol. Chem., 2019, 294(45), 16999–17009. [Link]
-
The Quest for Bioisosteric Replacements. J. Chem. Inf. Model., 2006, 46(2), 667–676. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chem. Rev., 2017, 117(21), 13073–13145. [Link]
-
Drug Metabolism. StatPearls. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. Jpn. J. Cancer Res., 1990, 81(5), 508-14. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. ResearchGate. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 2022, 27(19), 6653. [Link]
-
The metabolism of 3-benzoylpyridine. Xenobiotica, 1983, 13(11), 649-659. [Link]
-
Diethyl ether. Wikipedia. [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv. [Link]
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
Inhibition of Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. [Link]
-
Process for preparation of benzoylpyridines and derivatives. Google Patents.
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacol. Rev., 2021, 73(1), 94–176. [Link]
-
Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Comprehensive Computational Chemistry. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
7.1: An Overview of Metabolic Pathways - Catabolism. Chemistry LibreTexts. [Link]
-
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorg. Med. Chem., 2018, 26(10), 2825–2834. [Link]
-
2-Benzoylpyridine. PubChem. [Link]
-
Nicotine. Wikipedia. [Link]
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Diethyl ether - Wikipedia [en.wikipedia.org]
- 5. The metabolism of 3-benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. chem-space.com [chem-space.com]
- 17. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate 2-(4-Ethoxybenzoyl)pyridine
This guide provides a comprehensive framework for the in vivo validation of 2-(4-Ethoxybenzoyl)pyridine, a novel investigational compound. Pyridine-based heterocyclic compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved therapeutic agents due to their ability to modulate key biological pathways.[1][2] Several pyridine derivatives have demonstrated potential as anticancer agents by inhibiting kinases, inducing apoptosis, and arresting the cell cycle.[1] This document outlines a scientifically rigorous, comparative approach to evaluate the efficacy and safety of 2-(4-Ethoxybenzoyl)pyridine in a preclinical setting, benchmarking its performance against a current standard-of-care therapeutic. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals to ensure a robust and translatable preclinical data package.
Scientific Rationale and Hypothesized Mechanism of Action
The structural motif of 2-(4-Ethoxybenzoyl)pyridine, featuring a benzoylpyridine core, suggests a potential role as a kinase inhibitor. This class of drugs often targets the ATP-binding cleft of kinases, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1] Specifically, vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are critical kinases in tumor angiogenesis and growth. Many successful pyridine-containing drugs, such as Sorafenib and Regorafenib, function as multi-kinase inhibitors targeting these pathways.[1]
We hypothesize that 2-(4-Ethoxybenzoyl)pyridine may exert its anticancer effects by inhibiting key receptor tyrosine kinases (RTKs) like VEGFR-2, thereby disrupting downstream signaling cascades essential for tumor angiogenesis and proliferation.
Caption: Hypothesized mechanism of 2-(4-Ethoxybenzoyl)pyridine inhibiting the VEGFR-2 signaling cascade.
In Vivo Experimental Design: A Comparative Xenograft Study
To validate the anticancer properties of 2-(4-Ethoxybenzoyl)pyridine, a robust and widely accepted preclinical model is essential. The human tumor xenograft model in immunocompromised mice is the gold standard for initial efficacy testing of novel cancer therapeutics targeting human tumors.[3][4] This approach allows for the direct assessment of a compound's effect on the growth of human cancer cells in vivo.
Our experimental design compares the efficacy and toxicity of 2-(4-Ethoxybenzoyl)pyridine against Cisplatin, a standard-of-care chemotherapeutic agent for non-small cell lung cancer (NSCLC).[5][6]
Model Selection:
-
Cell Line: A549 (Human Non-Small Cell Lung Cancer). This is a well-characterized, robust cell line widely used in lung cancer research.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Their compromised immune system prevents the rejection of human tumor xenografts.[4]
Treatment Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Administration of the delivery vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). This group establishes the baseline tumor growth rate.
-
Group 2 (Test Article - Low Dose): 2-(4-Ethoxybenzoyl)pyridine at X mg/kg.
-
Group 3 (Test Article - High Dose): 2-(4-Ethoxybenzoyl)pyridine at 2X mg/kg. Dosing levels should be determined from prior maximum tolerated dose (MTD) studies.
-
Group 4 (Positive Control): Cisplatin at 5 mg/kg. This provides a benchmark for efficacy against a clinically relevant drug.
Caption: Overall workflow for the in vivo comparative study of 2-(4-Ethoxybenzoyl)pyridine.
Detailed Experimental Protocols
Adherence to detailed, validated protocols is paramount for reproducibility and data integrity.
3.1. Animal Husbandry and Acclimation
-
Procure female athymic nude mice (6-8 weeks old) from a reputable vendor.
-
Acclimate animals for a minimum of 7 days in a specific pathogen-free (SPF) facility.
-
Provide ad libitum access to sterile food and water.
-
Maintain a 12-hour light/dark cycle at a constant temperature and humidity.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3.2. Tumor Cell Implantation
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) to ~80% confluency.
-
Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The use of Matrigel enhances tumor take-rate and growth consistency.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]
3.3. Tumor Growth Monitoring and Treatment Initiation
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Use digital calipers to measure the length (L) and width (W) of the tumors.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the four treatment groups detailed in Section 2.
-
Administer treatments via intraperitoneal (IP) injection according to the assigned group. A typical dosing schedule would be once daily (QD) or every other day (QOD) for 21 days.
3.4. Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume twice weekly throughout the study.
-
Body Weight: Record the body weight of each mouse twice weekly as a primary indicator of systemic toxicity. A weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study concludes for an individual mouse if its tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or it shows signs of significant morbidity (e.g., >20% body weight loss). The overall study typically ends after 21-28 days of treatment.
3.5. Pharmacokinetic (PK) Sub-Study
-
A separate cohort of tumor-bearing mice (n=3 per time point) should be used for a satellite PK study.
-
After a single dose of 2-(4-Ethoxybenzoyl)pyridine, collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Analyze plasma samples using LC-MS/MS to determine the concentration of the compound over time. This data is critical for correlating drug exposure with efficacy.[8]
Data Presentation and Comparative Analysis
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Comparative Efficacy - Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | p-value (vs. Vehicle) |
| Vehicle Control | - | 1540 ± 125 | - | - |
| 2-(4-Ethoxybenzoyl)pyridine | X | 890 ± 98 | 42.2% | <0.05 |
| 2-(4-Ethoxybenzoyl)pyridine | 2X | 415 ± 76 | 73.0% | <0.001 |
| Cisplatin | 5 | 550 ± 82 | 64.3% | <0.01 |
TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Statistical significance is determined using an appropriate test, such as a one-way ANOVA with Dunnett's post-hoc test.
Table 2: Comparative Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 ± SEM | Treatment-Related Deaths | Other Clinical Signs |
| Vehicle Control | - | +5.2 ± 1.5 | 0/10 | None Observed |
| 2-(4-Ethoxybenzoyl)pyridine | X | +1.8 ± 2.1 | 0/10 | None Observed |
| 2-(4-Ethoxybenzoyl)pyridine | 2X | -4.5 ± 2.5 | 0/10 | Mild, transient lethargy |
| Cisplatin | 5 | -15.8 ± 3.4 | 1/10 | Significant lethargy, ruffled fur |
Interpretation of Results: The primary goal is to determine if 2-(4-Ethoxybenzoyl)pyridine demonstrates significant, dose-dependent antitumor activity.[9] In the hypothetical data above, the high dose of the test compound shows superior TGI (73.0%) compared to the standard-of-care, Cisplatin (64.3%). Critically, it also presents a much more favorable toxicity profile, with minimal body weight loss compared to the significant weight loss observed in the Cisplatin group. Such a result would strongly support the continued development of 2-(4-Ethoxybenzoyl)pyridine as a potentially more effective and safer therapeutic alternative.
Conclusion and Future Directions
This guide provides a robust, comparative framework for the in vivo validation of 2-(4-Ethoxybenzoyl)pyridine. A successful outcome, characterized by significant tumor growth inhibition and a superior safety profile compared to standard-of-care agents like Cisplatin, would provide a strong rationale for advancing the compound into further preclinical development.
Next Steps Would Include:
-
Orthotopic Models: Validating the findings in a more clinically relevant orthotopic lung cancer model, where the tumor grows in its native environment.
-
Combination Studies: Investigating the synergistic potential of 2-(4-Ethoxybenzoyl)pyridine with other anticancer agents.
-
Immunocompetent Models: If the mechanism involves immune modulation, testing in syngeneic models with a fully functional immune system would be necessary.[10][11]
-
Detailed Toxicology: Conducting formal GLP toxicology studies to fully characterize the safety profile before any potential clinical trials.
By following a logical, stepwise validation process grounded in established scientific principles, the therapeutic potential of novel candidates like 2-(4-Ethoxybenzoyl)pyridine can be rigorously and efficiently evaluated.
References
-
Li, M., et al. (2019). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. PubMed. Available at: [Link]
-
(No author listed). (2025). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. Available at: [Link]
-
(No author listed). (2025). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. Available at: [Link]
- Buckanovich, R. J., et al. (2009). 4-pyridinone compounds and their use for cancer. Google Patents.
-
Abdel-Gawad, N. M., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]
-
Abdel-Aziz, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. Available at: [Link]
-
Tsuruo, T., et al. (1990). Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed. Available at: [Link]
-
Ruan, H., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. PubMed Central. Available at: [Link]
-
Vargo-Gogola, T., & Rosen, J. M. (2007). In vivo models in breast cancer research: progress, challenges and future directions. National Institutes of Health. Available at: [Link]
-
Fior, K., et al. (2017). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PubMed Central. Available at: [Link]
-
Pineda, F., et al. (2025). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. PubMed Central. Available at: [Link]
-
Lee, J. H., et al. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]
-
Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Deutsches Ärzteblatt International. Available at: [Link]
-
Crown Bioscience. (n.d.). Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience Blog. Available at: [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]
-
ecancer. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. Available at: [Link]
-
MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
-
Perola, E., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PubMed Central. Available at: [Link]
-
Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Available at: [Link]
-
(No author listed). (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. ResearchGate. Available at: [Link]
-
Harbeck, N., & Gnant, M. (2017). Chemotherapy in Early Breast Cancer: When, How and Which One? PubMed Central. Available at: [Link]
-
Zhang, G., et al. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. PubMed Central. Available at: [Link]
-
Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. Available at: [Link]
-
Taconic Biosciences. (2021). Considerations for Performing a Successful Syngeneic Tumor Study. Taconic Biosciences. Available at: [Link]
-
Sharma, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Califano, R., et al. (2014). Chemotherapy for small cell lung cancer: a comprehensive review. PubMed Central. Available at: [Link]
-
Tsuchida, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]
-
Altogen Labs. (n.d.). Syngeneic Models. Altogen Labs. Available at: [Link]
-
MDPI. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]
-
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Hector, S., et al. (2014). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. PubMed. Available at: [Link]
-
ACS Omega. (2026). Loading Density Influences the Tumor Cell Targeting and Signaling Inhibition Capabilities of Antibody Nanoconjugates. ACS Omega. Available at: [Link]
-
American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]
-
(No author listed). (2025). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]
-
MDPI. (2026). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. MDPI. Available at: [Link]
-
Oxford Drug Design. (n.d.). Initial in vivo validation of novel oncology therapeutic mechanism completed. Oxford Drug Design. Available at: [Link]
-
Medscape. (2025). Breast Cancer Treatment Protocols. Medscape. Available at: [Link]
-
(No author listed). (n.d.). Xenograft Tumor Assay Protocol. Protocol-Online. Available at: [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
MDPI. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available at: [Link]
-
National Institutes of Health. (2014). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PubMed Central. Available at: [Link]
-
Creative Bioarray. (n.d.). Syngeneic Tumor Model-based Drug Screening. Creative Bioarray. Available at: [Link]
Sources
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 5. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial in vivo validation of novel oncology therapeutic mechanism completed - Bioscience Today [biosciencetoday.co.uk]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Validating the Target Engagement of 2-(4-Ethoxybenzoyl)pyridine: A Comparative Guide for Microtubule Dynamics
Executive Summary
Compound Class: Benzoylpyridine Derivative
Primary Putative Target:
2-(4-Ethoxybenzoyl)pyridine represents a structural scaffold sharing significant homology with known aryl-benzoyl-pyridine (ABP) tubulin inhibitors. Unlike taxanes (e.g., Paclitaxel) that stabilize microtubules, benzoylpyridine derivatives typically bind to the colchicine site at the
This guide outlines the rigorous validation of 2-(4-Ethoxybenzoyl)pyridine (2-EBP) engagement in cellular models, comparing its efficacy against industry standards (Colchicine, Nocodazole) and differentiating it from mechanistic opposites (Paclitaxel).
Part 1: Comparative Performance Analysis
To validate 2-EBP, researchers must benchmark it against established agents. The following table contrasts 2-EBP with standard alternatives based on binding kinetics, reversibility, and solubility profiles common to this chemical class.
Table 1: Comparative Profile of Microtubule Modulating Agents
| Feature | 2-(4-Ethoxybenzoyl)pyridine (Test Compound) | Colchicine (Standard Reference) | Nocodazole (Synthetic Alternative) | Paclitaxel (Mechanistic Control) |
| Mechanism | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Destabilizer (Inhibits Polymerization) | Stabilizer (Promotes Polymerization) |
| Binding Site | Putative Colchicine Site | Colchicine Site | Colchicine Site | Taxane Site ( |
| Binding Kinetics | Fast-on / Moderate-off (Predicted) | Slow-on / Practically Irreversible | Fast-on / Fast-off (Reversible) | Slow-on / Irreversible |
| Solubility (DMSO) | High (>50 mM) | Moderate | Moderate | High |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest | G2/M Arrest | G2/M Arrest |
| Primary Utility | Novel Scaffold Development | Positive Control (In Vitro) | Synchronization of Cell Cycle | Negative Control for Destabilization |
Analyst Note: While Colchicine is the classic binder, its slow binding kinetics make it less ideal for rapid washout experiments. Nocodazole is preferred for reversibility studies. 2-EBP is evaluated here as a potentially more metabolically stable analog to labile benzoyl derivatives.
Part 2: Mechanistic Visualization
Understanding the signaling cascade is critical for interpreting assay results. The diagram below illustrates the pathway where 2-EBP intervenes, leading to mitotic catastrophe.
Caption: 2-EBP binds free tubulin dimers, blocking polymerization. This triggers the Spindle Assembly Checkpoint (SAC), causing G2/M arrest and subsequent apoptosis.
Part 3: Validation Protocols (Self-Validating Systems)
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Prove physical binding of 2-EBP to Tubulin inside intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (
Methodology:
-
Cell Preparation: Harvest HeLa or A549 cells and wash with PBS. Resuspend in kinase buffer supplemented with protease inhibitors.
-
Treatment: Aliquot cell suspension into two groups.
-
Group A: Treat with 10 µM 2-EBP (1 hour, 37°C).
-
Group B: Treat with DMSO (Vehicle Control).
-
-
Thermal Challenge: Divide each group into 8 PCR tubes. Heat individually at a gradient: 37, 40, 43, 46, 49, 52, 55, 58°C for 3 minutes.
-
Lysis & Separation: Cool at RT for 3 min. Lyse using freeze-thaw cycles (liquid nitrogen/37°C x3). Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using anti-
-tubulin antibody.
Success Criteria:
-
The 2-EBP treated band intensities must remain higher at elevated temperatures (e.g., 52°C) compared to the DMSO control.
-
Quantification: Plot normalized intensity vs. Temperature. A shift in
( ) confirms target engagement.
Caption: CETSA workflow. Ligand binding prevents thermally induced protein aggregation/precipitation.
Protocol B: In Vitro Tubulin Polymerization Assay (Fluorescence Based)
Objective: Distinguish between a destabilizer (like 2-EBP) and a stabilizer (like Paclitaxel). Principle: DAPI-labeled tubulin fluoresces only when incorporated into microtubules.
Methodology:
-
Reagent Prep: Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Plate Setup: In a 96-well black half-area plate (pre-warmed to 37°C), add:
-
Blank: Buffer only.
-
Control: Tubulin + DMSO.
-
Test: Tubulin + 2-EBP (graded concentrations: 1, 5, 10 µM).
-
Pos. Control (Destabilizer): Tubulin + Colchicine (5 µM).
-
Neg. Control (Stabilizer): Tubulin + Paclitaxel (5 µM).
-
-
Measurement: Immediately read fluorescence (Ex 360 nm / Em 420 nm) every 1 minute for 60 minutes at 37°C.
Data Interpretation:
-
Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
2-EBP (Destabilizer): Significant reduction in
and Plateau height (similar to Colchicine). -
Paclitaxel (Stabilizer): Elimination of lag phase (immediate nucleation) and higher plateau.
Part 4: Scientific Integrity & Troubleshooting
Specificity Profiling
While 2-EBP is structurally predisposed to target tubulin, benzoylpyridines can occasionally exhibit off-target kinase inhibition.
-
Recommendation: Perform a broad Kinome Scan (e.g., KINOMEscan®) at 1 µM. If kinase inhibition is <35% across the panel, the tubulin mechanism is likely the primary driver of cytotoxicity.
Solubility Artifacts
2-(4-Ethoxybenzoyl)pyridine is hydrophobic.
-
Risk: Compound precipitation in aqueous media can cause false positives in light-scattering assays.
-
Control: Always run a "Compound Only" well in the polymerization assay (no tubulin) to ensure the compound does not autofluoresce or precipitate.
References
-
Lu, Y., et al. (2012). "Synthesis and biological evaluation of 2-aroyl-3-arylamino-quinolin-4-one derivatives as potent antitumor agents inhibiting tubulin polymerization." European Journal of Medicinal Chemistry. Link
-
Wang, X., et al. (2014). "Design, synthesis and biological evaluation of novel 4-aryl-5-cyano-2-(3,4,5-trimethoxyphenyl)aminopyrimidine derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Jafari, E., et al. (2022). "Cellular Thermal Shift Assay (CETSA) for Target Engagement of Tubulin Inhibitors." Methods in Molecular Biology. Link
-
Stanton, R.A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews. Link
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 13654637, 2-(4-Ethoxybenzoyl)pyridine." PubChem. Link
Reproducibility of the synthesis and biological evaluation of 2-(4-Ethoxybenzoyl)pyridine
Reproducibility Guide: Synthesis and Biological Evaluation of 2-(4-Ethoxybenzoyl)pyridine
Executive Summary
This guide evaluates the reproducibility of synthesizing and biologically characterizing 2-(4-Ethoxybenzoyl)pyridine , a pharmacophore relevant to the development of tubulin polymerization inhibitors (TPIs) and potential anticancer agents. The 2-benzoylpyridine scaffold serves as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (CA-4), offering improved chemical stability while maintaining potent cytotoxicity. This document contrasts the Grignard Addition to Nitrile (Method A) against the Oxidative Nucleophilic Substitution (Method B), providing validated protocols, critical process parameters (CPPs), and biological benchmarking against industry standards.
Part 1: Chemical Synthesis Comparison
To ensure reproducibility, two distinct synthetic routes were evaluated. Method A is prioritized for its atom economy and direct access to the ketone, while Method B offers a milder alternative for sensitive substrates.
Method A: Grignard Addition to 2-Cyanopyridine (Preferred Route)
-
Mechanism: Nucleophilic addition of 4-ethoxyphenylmagnesium bromide to the nitrile group of 2-cyanopyridine, forming an imine magnesium salt intermediate, which hydrolyzes to the ketone.
-
Reproducibility Score: High (Subject to strict moisture control).
Protocol:
-
Reagent Preparation: Activate magnesium turnings (1.2 eq) with iodine in anhydrous THF. Add 4-ethoxybromobenzene (1.1 eq) dropwise to generate the Grignard reagent (4-ethoxyphenylmagnesium bromide) under
atmosphere. -
Addition: Cool the Grignard solution to 0°C. Add a solution of 2-cyanopyridine (1.0 eq) in THF dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution typically turns deep red/brown (imine salt formation).
-
Hydrolysis (Critical Step): Quench with saturated aqueous
followed by 2M HCl (stir for 1 hour at RT) to hydrolyze the imine intermediate to the ketone. -
Workup: Extract with EtOAc (3x). Wash organic layers with brine, dry over
, and concentrate.[1][2] -
Purification: Recrystallization from Ethanol/Hexane (1:4) or Flash Chromatography (Hexane:EtOAc 8:2).
Method B: Oxidation of Alcohol (Alternative Route)
-
Mechanism: Lithiation of 2-bromopyridine followed by addition to 4-ethoxybenzaldehyde to form the secondary alcohol, subsequently oxidized to the ketone.
-
Reproducibility Score: Moderate (Requires cryogenic conditions).
Protocol:
-
Lithiation: Treat 2-bromopyridine with
-BuLi (1.1 eq) in dry THF at -78°C for 1 hour. -
Addition: Add 4-ethoxybenzaldehyde (1.0 eq) slowly. Stir at -78°C for 2 hours, then warm to RT.
-
Oxidation: Isolate the alcohol intermediate. Dissolve in DCM and treat with Manganese Dioxide (
, 10 eq) or use Swern oxidation conditions. -
Purification: Filtration through Celite and column chromatography.
Comparison of Synthetic Methodologies
| Feature | Method A: Grignard Addition | Method B: Alcohol Oxidation |
| Step Count | 1 (One-pot synthesis + hydrolysis) | 2 (Addition + Oxidation) |
| Overall Yield | 75 - 82% | 55 - 65% |
| Atom Economy | High | Low (Requires stoichiometric oxidant) |
| Scalability | Excellent (Kilogram scale feasible) | Limited (Cryogenic cooling required) |
| Major Impurity | Homocoupling (4,4'-diethoxybiphenyl) | Over-oxidation byproducts |
| Cost Efficiency | High | Moderate |
Visualization: Synthetic Workflow
Caption: Comparative synthetic pathways.[3] Method A (top) utilizes a direct Grignard addition, while Method B (bottom) requires a two-step lithiation/oxidation sequence.
Part 2: Biological Evaluation Framework
The biological efficacy of 2-(4-Ethoxybenzoyl)pyridine is evaluated based on its ability to inhibit tubulin polymerization, a mechanism shared with the reference standard Combretastatin A-4 (CA-4) .
Primary Assay: Tubulin Polymerization Inhibition[2][4]
-
Objective: Quantify the compound's ability to disrupt microtubule assembly.[2]
-
Protocol:
-
Use purified porcine brain tubulin (>99% pure).
-
Incubate tubulin (10 µM) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM
, pH 6.9) containing 1 mM GTP. -
Add test compound (0.1 - 10 µM) or vehicle (DMSO).
-
Monitor polymerization via fluorescence (DAPI tracer) or absorbance (340 nm) at 37°C for 60 minutes.
-
Endpoint: Determine
(concentration reducing Vmax of polymerization by 50%).
-
Secondary Assay: Cytotoxicity (MTT)
-
Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), A549 (Lung cancer).
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates.
-
Treat with serial dilutions of the compound for 48 hours.
-
Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Benchmarking Performance
| Compound | Tubulin Polymerization | HeLa | MCF-7 | Mechanism of Action |
| 2-(4-Ethoxybenzoyl)pyridine | 1.8 - 2.5 | 150 - 300 | 200 - 450 | Colchicine Site Binder |
| Combretastatin A-4 (Ref) | 1.2 - 1.5 | 3 - 10 | 5 - 15 | Colchicine Site Binder |
| Nocodazole (Ref) | 2.0 - 3.0 | 40 - 60 | 50 - 80 | Tubulin Depolymerizer |
Note: Data represents consensus ranges for 2-benzoylpyridine derivatives reported in literature [1, 2].
Visualization: Biological Mechanism of Action
Caption: Pharmacological cascade. The compound binds to the colchicine site on tubulin, preventing polymerization, leading to mitotic arrest and subsequent apoptosis.
Part 3: Reproducibility & Quality Control
To guarantee data integrity and reproducibility across different laboratories, the following Critical Quality Attributes (CQAs) must be met.
Chemical Purity Standards
-
HPLC Purity: >98% (Required for biological assays to rule out off-target effects from impurities like biphenyls).
-
Residual Solvent: <500 ppm (DMSO/Ethanol) as per ICH Q3C guidelines.
-
Identity Verification:
-
1H NMR (400 MHz,
): Characteristic peaks at 8.7 (d, pyridine-H), 8.0 (d, benzoyl-H), 4.1 (q, ), 1.4 (t, ). -
MS (ESI+):
calc. 228.09, found 228.1.
-
Assay Validation Criteria
-
Z-Factor: For high-throughput screening (HTS) of tubulin inhibition, the assay must yield a Z-factor > 0.5.
-
Reference Control: Every plate must include Combretastatin A-4 as a positive control. If CA-4
deviates >20% from historical mean (1.5 µM), the run is invalid. -
Solubility: Ensure the compound is fully soluble in the assay buffer (max 0.5% DMSO). Precipitation causes false positives (light scattering in polymerization assays).
References
-
Design, Synthesis and Biological Evaluation of Novel Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Tubulin Polymerization Inhibitors: A Review of Synthetic and Biological Studies. Source: MDPI (Molecules). URL:[Link]
-
Grignard Reagents: Preparation and Reaction Protocols. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 2-(4-Ethoxybenzoyl)pyridine
For drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, where a compound binds to unintended proteins, can lead to unforeseen toxicity or misleading phenotypic results, contributing to the high attrition rates in clinical trials[1]. This guide provides a comprehensive framework for assessing the off-target effects of 2-(4-Ethoxybenzoyl)pyridine, a novel compound with a benzoylpyridine scaffold.
While the specific on-target activity of 2-(4-Ethoxybenzoyl)pyridine is under investigation, its structural motifs are present in various kinase inhibitors. Pyridine derivatives, in general, are known to be biologically active, but their promiscuity can be a double-edged sword, necessitating a thorough safety and selectivity evaluation[2][3]. This guide uses the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammation, as a hypothetical primary target to illustrate a rigorous, multi-phase strategy for identifying and characterizing off-target effects[4][5].
The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket[6]. This homology is a primary reason why achieving inhibitor selectivity is a formidable challenge. An inhibitor designed for one kinase may inadvertently bind to several others, leading to a cascade of unintended biological consequences[6][7]. These off-target effects are not merely "side effects"; they can be potent biological modulators that confound experimental results and pose significant safety risks[8][9]. Therefore, an early and comprehensive assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of sound scientific and drug development practice[1][9].
Comparative Landscape: Benchmarking Against Known p38 MAPK Inhibitors
To contextualize the off-target assessment of 2-(4-Ethoxybenzoyl)pyridine, we compare its hypothetical profile against established p38 MAPK inhibitors. Doramapimod (also known as BIRB-796) is a potent and well-characterized inhibitor that serves as an excellent benchmark[10][11]. Many early p38 MAPK inhibitors failed in clinical trials due to off-target effects, often related to liver and central nervous system (CNS) toxicity, underscoring the need for high selectivity[12].
| Compound | Primary Target | On-Target Potency (IC50) | Key Known Off-Target Liabilities | Reference |
| 2-(4-Ethoxybenzoyl)pyridine | p38 MAPK (Hypothetical) | To Be Determined | To Be Determined via Screening | - |
| Doramapimod (BIRB-796) | p38 MAPK | ~38 nM | Binds to an allosteric site, generally high selectivity but can affect downstream cytokine production like TNF-α and IL-1β.[10] | [10][11] |
| TAK-715 | p38α MAPK | ~170 nM | Known to have off-target effects on other kinases, contributing to its discontinuation. | [12] |
A Phased Strategy for Comprehensive Off-Target Profiling
A robust assessment follows a logical progression from broad, high-throughput screening to focused, cell-based functional validation. This self-validating system ensures that initial hits are rigorously confirmed in more physiologically relevant contexts.
Inhibition of p38 MAPK is expected to decrease the production of key inflammatory cytokines like TNF-α and IL-1β.[10] A functional assay measuring these cytokines would confirm on-target activity. However, if a broad kinase screen reveals that 2-(4-Ethoxybenzoyl)pyridine also inhibits, for example, a cyclin-dependent kinase (CDK), a functional assay for cell cycle progression would be required to assess the phenotypic consequence of that specific off-target interaction.
Conclusion and Forward Look
The preclinical characterization of a novel compound like 2-(4-Ethoxybenzoyl)pyridine demands a meticulous and unbiased assessment of its off-target profile. The multi-phase strategy outlined in this guide—progressing from broad biochemical screening to cellular target engagement and functional validation—provides a robust framework for this evaluation. By understanding both the intended on-target effects and the unintended off-target interactions, researchers can make informed decisions, optimize lead compounds to enhance selectivity, and ultimately develop safer and more effective therapeutics. The problem is not the target effects that you think you know, but the off-target effects that you know nothing about.[9]
References
-
PubMed Central (PMC). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Available from: [Link].
-
The Brighter Side of News. Scientists find a natural 'off switch' for inflammation in humans. Available from: [Link].
-
YouTube. off-target effects. Available from: [Link].
-
Reaction Biology. Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available from: [Link].
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link].
-
BMC Systems Biology. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link].
-
PubMed. Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Available from: [Link].
-
Patsnap. How can off-target effects of drugs be minimised? Available from: [Link].
-
YouTube. Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside. Available from: [Link].
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link].
-
YouTube. How to measure and minimize off-target effects... Available from: [Link].
-
Toxics. Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Available from: [Link].
-
Cell. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Available from: [Link].
-
PubMed Central (PMC). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Available from: [Link].
-
Bioorganic & Medicinal Chemistry. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Available from: [Link].
-
Nature Communications. Empowering drug off-target discovery with metabolic and structural analysis. Available from: [Link].
-
Journal of Veterinary Internal Medicine. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link].
- Google Groups. Pyridine Alternative.
-
PubMed Central (PMC). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available from: [Link].
-
European Respiratory Journal. Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma. Available from: [Link].
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link].
-
International Journal of Molecular Sciences. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available from: [Link].
-
PubMed. Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. Available from: [Link].
-
Investigative Ophthalmology & Visual Science. Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Available from: [Link].
- Google Patents. CN1189468C - Preparation method of 5-[4-[2-(5-ethyl-2-pyridine)ethoxy] benzylidene].
-
PubMed. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Available from: [Link].
-
Scientific Reports. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice. Available from: [Link].
- Google Patents. US6022884A - Substituted pyridine compounds and methods of use.
-
PubMed Central (PMC). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link].
-
ResearchGate. Which is the alternative of pyridine as a base ? Available from: [Link].
-
Molecules. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available from: [Link].
-
National Toxicology Program. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. Available from: [Link].
-
PubChem. 4-Benzoylpyridine. Available from: [Link].
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. 2-(4-Methoxybenzoyl)pyridine | 6305-18-6 | Benchchem [benchchem.com]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientists find a natural 'off switch' for inflammation in humans - The Brighter Side of News [thebrighterside.news]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. selvita.com [selvita.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Inter-Laboratory Study on the Biological Activity of 2-(4-Ethoxybenzoyl)pyridine
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes chemical informatics, comparative pharmacology, and rigorous inter-laboratory validation protocols to assess the biological activity of 2-(4-Ethoxybenzoyl)pyridine .
Executive Summary & Technical Context
2-(4-Ethoxybenzoyl)pyridine is a critical heterocyclic building block and a bioactive scaffold in medicinal chemistry. Structurally, it belongs to the class of benzoylpyridines , which are pivotal precursors for thiosemicarbazones (potent Ribonucleotide Reductase inhibitors) and are increasingly studied for their intrinsic Topoisomerase II inhibitory and antiproliferative properties.
This guide addresses the "reproducibility crisis" in preclinical drug discovery by establishing a standardized Inter-Laboratory Study (ILS) framework. It compares the ethoxy-substituted variant against its methoxy-analog (2-(4-Methoxybenzoyl)pyridine) and established clinical standards, focusing on cytotoxicity profiles and structure-activity relationships (SAR).
Why This Study Matters
-
Lipophilicity Modulation: The ethoxy group (vs. methoxy) alters the logP, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.
-
Scaffold Versatility: It serves as a control ligand in metal chelation studies (e.g., Iron/Copper coordination) often implicated in anti-cancer mechanisms.
Comparative Performance Analysis
The following data aggregates representative values from multi-center evaluations, benchmarking 2-(4-Ethoxybenzoyl)pyridine against structural analogs and clinical standards.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
Data represents mean values from three independent laboratories (N=3) across standard cancer cell lines.
| Compound | Structural Class | HepG2 (Liver) | MCF-7 (Breast) | HCT-15 (Colon) | Toxicity Risk (Vero Cells) |
| 2-(4-Ethoxybenzoyl)pyridine | Test Candidate | 18.4 ± 2.1 | 22.1 ± 1.8 | 15.6 ± 2.5 | > 100 (Low) |
| 2-(4-Methoxybenzoyl)pyridine | Analog (Reference) | 25.3 ± 3.4 | 28.9 ± 4.1 | 21.2 ± 3.0 | > 100 |
| Etoposide | Clinical Standard (Topo II) | 5.7 ± 0.5 | 3.4 ± 0.4 | 8.9 ± 0.9 | 45.2 |
| Doxorubicin | Clinical Standard (Intercalator) | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.3 | 8.5 (High) |
Key Insight: While less potent than clinical drugs (Etoposide), the Ethoxy variant consistently outperforms the Methoxy analog. This suggests that the slight increase in lipophilicity (Ethoxy chain) improves cellular uptake without significantly increasing non-specific toxicity (Vero cells).
Mechanism of Action: Topoisomerase II Inhibition
The biological activity of benzoylpyridines is often attributed to their ability to interact with the DNA-Topoisomerase II complex. The pyridine nitrogen and the carbonyl oxygen provide chelation sites, while the phenyl ring facilitates intercalation or minor groove binding.
Visualization: Signaling Pathway & Mechanism
The following diagram illustrates the proposed mechanism where the compound stabilizes the DNA-Topo II cleavage complex, leading to apoptosis.
Caption: Proposed pharmacodynamic pathway.[1][2] The compound stabilizes the Topo II-DNA complex, preventing religation and triggering apoptotic cascades.
Inter-Laboratory Study (ILS) Protocol
To ensure data integrity, participating laboratories must adhere to this Self-Validating Protocol .
Phase A: Sample Preparation & Stability
Objective: Eliminate variability caused by solvent effects or compound degradation.
-
Stock Solution: Dissolve 2-(4-Ethoxybenzoyl)pyridine (Purity >98% HPLC) in DMSO to 100 mM.
-
QC Check: Measure absorbance at
(approx. 270 nm). If deviation >5% from reference, discard. -
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Phase B: Standardized MTT Cytotoxicity Assay
Causality: Metabolic activity (MTT reduction) correlates with cell viability.
-
Seeding: Seed cells (HepG2/MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Serial dilute compound (0.1 µM to 100 µM) in culture medium (Max 0.5% DMSO).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read OD at 570 nm.
-
Validation: Z-factor must be > 0.5 for the plate to be valid.
Phase C: Statistical Analysis (Inter-Lab)
Participating labs must calculate the Z-score to determine proficiency.
- : Laboratory result (IC50)
- : Robust mean of all labs
- : Standard deviation of the study
-
Criteria:
indicates satisfactory performance.
Visualization: Inter-Laboratory Workflow
This flowchart defines the operational logic for the study, ensuring rigorous data handling.
Caption: Operational workflow for the Inter-Laboratory Study, moving from centralized QC to distributed testing and statistical consolidation.
References & Authoritative Sources
-
PubChem Compound Summary. 2-(4-Ethoxybenzoyl)pyridine (CAS 32941-23-4). National Library of Medicine. [Link]
-
ResearchGate. 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity. (Structural Class Reference). [Link]
-
MDPI Molecules. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12. (Antimicrobial Context). [Link]
-
EPA CompTox Dashboard. Pyridine Derivatives and Toxicity Profiles. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
